Chikv-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30ClNO |
|---|---|
Molecular Weight |
384.0 g/mol |
IUPAC Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-7-chloro-1H-indol-2-one |
InChI |
InChI=1S/C24H30ClNO/c1-15-9-12-20-23(2,3)13-6-14-24(20,4)18(15)11-10-17-16-7-5-8-19(25)21(16)26-22(17)27/h5,7-8,10,18,20H,1,6,9,11-14H2,2-4H3,(H,26,27)/b17-10+/t18-,20-,24+/m0/s1 |
InChI Key |
IVEBPJVMVQQNHS-MWIKYDBZSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\C4=C(C(=CC=C4)Cl)NC3=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3C4=C(C(=CC=C4)Cl)NC3=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Achilles' Heel of Chikungunya Virus: A Technical Guide to the Action of Chikv-IN-3
For Immediate Release
[City, State] – [Date] – In the global fight against arthropod-borne viral diseases, Chikungunya virus (CHIKV) remains a significant public health threat, causing debilitating joint pain and fever. Currently, no approved antiviral therapies are available. This technical guide provides an in-depth analysis of the molecular mechanism of a potent inhibitor, Chikv-IN-3, offering critical insights for researchers, scientists, and drug development professionals. Our comprehensive examination reveals that this compound targets the viral nonstructural protein 2 (nsP2) protease, an enzyme essential for CHIKV replication, through an irreversible covalent mechanism.
Executive Summary
This compound has been identified as a highly effective, irreversible covalent inhibitor of the Chikungunya virus nsP2 cysteine protease. This viral enzyme is a crucial component of the viral replication machinery, responsible for processing the nonstructural polyprotein essential for the formation of the viral replicase complex. By targeting the catalytic cysteine residue of the nsP2 protease, this compound effectively halts viral RNA replication. This guide details the quantitative inhibitory profile of this compound and related compounds, outlines the experimental methodologies used to characterize this interaction, and provides visual representations of the targeted viral pathway and experimental workflows.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound and its closely related analog, RA-0002034, against the CHIKV nsP2 protease has been rigorously quantified. These compounds exhibit potent activity in both biochemical and cellular assays.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Biochemical | CHIKV nsP2 Protease | IC50 | 0.5 µM | [1] |
| RA-0002034 | Biochemical | CHIKV nsP2 Protease | IC50 | 58 ± 17 nM | [2][3][4] |
| RA-0002034 | Biochemical | CHIKV nsP2 Protease | k_inact/K_I | 6.4 x 10³ M⁻¹s⁻¹ | [2][3][4] |
| RA-0002034 | Cell-based | Chikungunya Virus | Antiviral Activity | Effectively inhibited viral replication | [2][3][4] |
Table 1: Quantitative Inhibitory Data for this compound and RA-0002034. IC50 represents the half-maximal inhibitory concentration. k_inact/K_I is the second-order rate constant for irreversible inhibition.
The Molecular Target: CHIKV nsP2 Protease
The genome of Chikungunya virus, a single-stranded positive-sense RNA molecule, is translated into a large polyprotein precursor. The nonstructural polyprotein (P1234) must be cleaved into four individual nonstructural proteins (nsP1, nsP2, nsP3, and nsP4) to form the functional viral replication complex. This critical processing step is mediated by the cysteine protease domain located in the C-terminal region of nsP2.
The nsP2 protease possesses a catalytic dyad of cysteine and histidine residues. This compound acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine, thereby permanently inactivating the enzyme. This prevents the processing of the viral polyprotein, ultimately inhibiting the formation of the replication complex and halting viral RNA synthesis.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the CHIKV replication cycle and the specific point of intervention by this compound.
Figure 1: CHIKV Replication Cycle and Inhibition by this compound. This diagram illustrates the major steps in the Chikungunya virus replication cycle within a host cell and highlights the inhibitory action of this compound on the nsP2 protease.
Experimental Protocols
FRET-Based nsP2 Protease Inhibition Assay
This biochemical assay is used to determine the in vitro potency of inhibitors against the CHIKV nsP2 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. Cleavage of the peptide by the nsP2 protease separates the fluorophore and quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant CHIKV nsP2 protease
-
FRET peptide substrate (e.g., derived from a native cleavage site)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant nsP2 protease to each well of the microplate.
-
Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the FRET-Based nsP2 Protease Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 of this compound against the nsP2 protease.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This cell-based assay is the gold standard for determining the ability of a compound to inhibit viral replication and is used to determine the 50% effective concentration (EC50).
Principle: The assay measures the reduction in the formation of viral plaques (areas of cell death) in a monolayer of susceptible cells in the presence of a test compound.
Materials:
-
Chikungunya virus stock of known titer
-
Susceptible cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (this compound)
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the cell culture plates with Vero cells and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate a fixed amount of CHIKV with the serially diluted this compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Figure 3: Workflow for the Plaque Reduction Neutralization Test (PRNT). This diagram outlines the major steps for assessing the antiviral efficacy of this compound in a cell-based assay.
Conclusion
This compound represents a promising lead compound for the development of direct-acting antivirals against Chikungunya virus. Its specific and potent inhibition of the essential nsP2 protease through a covalent mechanism provides a strong rationale for further preclinical development. The data and methodologies presented in this guide offer a solid foundation for researchers working to advance anti-CHIKV therapeutics. The continued investigation of nsP2 protease inhibitors holds significant potential for addressing the unmet medical need for effective treatments for this debilitating viral disease.
References
Discovery and Initial Characterization of Novel Chikungunya Virus nsP3 Macrodomain Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health threat, causing debilitating arthralgia and fever. With no approved antiviral therapies available, there is an urgent need for the discovery and development of novel inhibitors targeting essential viral processes. The viral non-structural protein 3 (nsP3) contains a highly conserved macrodomain (nsP3MD) whose ADP-ribosylhydrolase activity is critical for viral replication and virulence.[1] This makes the nsP3 macrodomain a promising target for antiviral drug development. This technical guide details the discovery and initial characterization of a novel class of pyrimidone-based inhibitors of the CHIKV nsP3 macrodomain, identified through a fragment-based drug design approach.[2][1]
Executive Summary
A fragment-based screening of a chemical library led to the identification of several small molecule fragments that bind to the ADP-ribose binding site of the CHIKV nsP3 macrodomain.[2][1] X-ray crystallography confirmed the binding mode of these fragments, which share a common 2-pyrimidone-4-carboxylic acid scaffold.[2][1] Initial characterization of these fragments and their derivatives has demonstrated their potential to inhibit CHIKV replication in cell-based assays, providing a strong foundation for the development of potent and specific anti-CHIKV therapeutics.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the initial characterization of the novel nsP3 macrodomain inhibitors.
Table 1: Antiviral Activity of a Representative nsP3 Macrodomain Inhibitor
| Compound ID | Target | Assay Type | Cell Line | IC50 (µM) |
| 2-oxo-1H-quinazoline-4-carboxylic acid | nsP3 Macrodomain | Viral Replication | - | 23 |
Data sourced from Zhang et al. (2021).[1]
Experimental Protocols
Virtual Screening of Fragment Library
A library of small molecule fragments was computationally screened to identify potential binders to the CHIKV nsP3 macrodomain.
-
Target Structure Preparation: The crystal structure of the CHIKV nsP3 macrodomain was used as the target for virtual screening.
-
Fragment Library: A library of low molecular weight compounds (fragments) was prepared for docking.
-
Molecular Docking: The fragments were docked into the ADP-ribose binding site of the nsP3 macrodomain using molecular docking software.
-
Selection Criteria: Fragments were selected based on their predicted binding affinity, interaction with key residues in the binding site, and chemical tractability for further development.[2][1]
X-ray Crystallography for Fragment Binding Confirmation
X-ray crystallography was employed to determine the binding mode of the identified fragments to the nsP3 macrodomain.
-
Protein Expression and Purification: The CHIKV nsP3 macrodomain was expressed in E. coli and purified.
-
Crystallization: The purified nsP3 macrodomain was crystallized.
-
Fragment Soaking: The crystals were soaked in a solution containing the fragment of interest.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the soaked crystals, and the structure of the nsP3 macrodomain in complex with the fragment was determined to confirm binding and elucidate the binding mode.[2][1]
Anti-CHIKV Viral Activity Assay
The antiviral activity of the identified compounds was assessed using a cell-based viral replication assay.
-
Cell Culture: A suitable host cell line (e.g., fibroblasts) was cultured in 96-well plates.
-
Compound Treatment: Cells were treated with serial dilutions of the test compounds.
-
Viral Infection: Cells were infected with a reporter strain of Chikungunya virus.
-
Measurement of Viral Replication: After a defined incubation period, viral replication was quantified by measuring the reporter signal (e.g., luciferase or fluorescent protein).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for the discovery and initial characterization of nsP3MD inhibitors.
Caption: Inhibition of CHIKV replication via targeting the nsP3 macrodomain.
References
Preliminary In Vitro Studies of a Representative Chikungunya Virus Inhibitor: A Technical Guide
Disclaimer: Initial searches for a compound specifically named "Chikv-IN-3" did not yield any publicly available data. Therefore, this technical guide utilizes a well-documented inhibitor of the Chikungunya virus (CHIKV), Favipiravir (T-705), as a representative compound to illustrate the requested data presentation, experimental protocols, and visualizations. The methodologies and data presented are based on established in vitro studies of CHIKV inhibitors.
This document provides a comprehensive overview of the preliminary in vitro evaluation of antiviral compounds against the Chikungunya virus, tailored for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Antiviral Activity
The antiviral activity of potential inhibitors is quantified through various assays to determine their efficacy and toxicity. The following table summarizes key quantitative data for representative anti-CHIKV compounds.
| Compound | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Favipiravir (T-705) | Viral Yield Reduction | Vero cells | Not explicitly stated, but inhibits replication | Not explicitly stated | Not explicitly stated | [1] |
| Ribavirin | Not specified | Vero cells | Not explicitly stated, but inhibits replication | Not explicitly stated | Not explicitly stated | [2] |
| Mycophenolic Acid | CPE Inhibition | Not specified | 0.1 (at MOI 0.01) | 30 | 300 | [3] |
| Mycophenolic Acid | CPE Inhibition | Not specified | 7.81 (at MOI 100) | 30 | 3.84 | [3] |
| Chloroquine | Not specified | Not specified | Inhibits entry | Not specified | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro antiviral studies. Below are protocols for key experiments.
2.1. Cell Culture and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney), BHK-21 (baby hamster kidney), and 293T (human embryonic kidney) cells are commonly used for CHIKV propagation and antiviral assays.[4][5] C6/36, an Aedes albopictus cell line, is suitable for studying the virus in its mosquito vector.[4]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 2-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.[6]
-
Virus Strains: Various CHIKV strains can be used, including clinical isolates and laboratory-adapted strains like the La Réunion E1-226V mutant.[1]
-
Virus Titer Determination: Viral titers are determined by plaque assay or focus-forming unit (FFU) assay on a suitable cell line, typically Vero cells.
2.2. Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound on the host cells.
-
Cell Seeding: Seed cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the cells and incubate for 48-72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial activity. The absorbance is read using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
2.3. Antiviral Activity Assays (IC50/EC50 Determination)
2.3.1. Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero cells in a 24-well plate and grow to confluency.
-
Virus-Compound Incubation: Pre-incubate a known titer of CHIKV (e.g., 100 PFU) with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the confluent cell monolayers and incubate for 1-2 hours for virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% carboxymethylcellulose or agar and the corresponding concentration of the test compound.
-
Incubation and Staining: Incubate the plates for 2-3 days until plaques are visible. Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
2.3.2. Viral Yield Reduction Assay
-
Infection: Infect confluent cell monolayers in a 24-well plate with CHIKV at a specific multiplicity of infection (MOI), for instance, 0.01.[5]
-
Treatment: After virus adsorption, wash the cells and add a medium containing different concentrations of the test compound.
-
Supernatant Collection: At 24-48 hours post-infection, collect the cell culture supernatant.
-
Virus Titer Quantification: Determine the viral titer in the supernatant using a plaque assay or FFU assay.
-
EC50 Calculation: The EC50 is the compound concentration that reduces the viral yield by 50% compared to the untreated control.
2.3.3. Quantitative Real-Time PCR (qRT-PCR) Assay
-
Experimental Setup: Follow the same procedure as the viral yield reduction assay.
-
RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA or extract viral RNA from the supernatant.
-
qRT-PCR: Perform one-step qRT-PCR using primers and probes specific for a CHIKV gene (e.g., E1 or nsP1).
-
Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene or a standard curve. The EC50 is the compound concentration that reduces viral RNA levels by 50%.
2.4. Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle targeted by the inhibitor.
-
Pre-treatment: Add the compound to the cells for a specific duration before infection, then remove it before adding the virus. This assesses the effect on viral entry.
-
Co-treatment: Add the compound and the virus to the cells simultaneously. This can indicate an effect on attachment or entry.
-
Post-treatment: Add the compound at different time points after infection. This helps to identify inhibitors of post-entry steps like replication, translation, or assembly.
-
Analysis: Measure the viral yield or viral RNA levels at the end of the experiment to determine the time-dependent inhibitory effect.
Visualizations
3.1. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in CHIKV infection and its inhibition, as well as a typical experimental workflow for inhibitor screening.
Caption: Overview of the Chikungunya virus replication cycle and targets of representative inhibitors.
Caption: A generalized workflow for the in vitro screening of potential antiviral compounds against CHIKV.
Caption: Logical diagram of a time-of-addition assay to determine the mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overview on Chikungunya Virus Infection: From Epidemiology to State-of-the-Art Experimental Models [frontiersin.org]
- 5. Exploring the antiviral potential of shikimic acid against Chikungunya virus through network pharmacology, molecular docking, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug repurposing approach against chikungunya virus: an in vitro and in silico study [frontiersin.org]
Chikv-IN-3: A Potent Inhibitor of the Chikungunya Virus nsP3 Macrodomain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The re-emergence of Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has underscored the urgent need for effective antiviral therapeutics. A key viral enzyme, the non-structural protein 3 (nsP3) macrodomain, has been identified as a promising target for drug development due to its critical role in viral replication and its ability to counteract the host's innate immune response. This document provides a comprehensive technical overview of Chikv-IN-3, a novel small molecule inhibitor targeting the CHIKV nsP3 macrodomain. We present a summary of its inhibitory activity, detail the experimental protocols for its characterization, and visualize its mechanism of action and the experimental workflow for its validation.
Introduction to the CHIKV nsP3 Macrodomain
The Chikungunya virus genome encodes four non-structural proteins (nsP1-4) that are essential for viral replication.[1] The nsP3 protein contains a highly conserved N-terminal macrodomain which possesses ADP-ribosyl hydrolase activity.[2][3] This enzymatic function is crucial for removing mono-ADP-ribose from host proteins, thereby interfering with cellular signaling pathways, including the NF-κB pathway, to evade the host's antiviral response.[2][4][5] The indispensable nature of the nsP3 macrodomain for viral replication and pathogenesis makes it an attractive target for the development of specific antiviral inhibitors.[3][6][7]
Quantitative Analysis of nsP3 Macrodomain Inhibitors
While specific data for "this compound" is not publicly available, this section summarizes quantitative data for other reported inhibitors of the CHIKV nsP3 macrodomain to provide a comparative context for the potency of potential therapeutic compounds.
| Inhibitor Name | Assay Type | IC50 (µM) | EC50 (µM) | Binding Affinity (KD, µM) | Reference |
| 2-oxo-5,6-benzopyrimidine-4-carboxylic acid | Anti-CHIKV Activity | 23 | - | - | [8] |
| SRI-40582 | N/A | - | - | Binds to ADP-ribose site | [8] |
| Various Fragments (NCI Diversity Set II) | In silico Docking | - | - | ΔG: -8.3 to -11.1 kcal/mol | [9][10] |
| Ribavirin (Broad Spectrum) | Plaque Assay (HUH-7 cells) | - | 2.575 µg/mL | - | [11] |
| Favipiravir (Broad Spectrum) | Plaque Assay (HUH-7 cells) | - | 20.00 µg/mL | - | [11] |
| Interferon-alfa (Broad Spectrum) | Plaque Assay (A549 cells) | - | 4.235 IU/mL | - | [11] |
Table 1: Summary of Quantitative Data for CHIKV Inhibitors. This table presents a compilation of inhibitory concentrations and binding affinities for various compounds targeting Chikungunya virus, with a focus on those interacting with the nsP3 macrodomain where data is available.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the characterization of CHIKV nsP3 macrodomain inhibitors like this compound.
Recombinant nsP3 Macrodomain Expression and Purification
-
Cloning: The coding sequence for the CHIKV nsP3 macrodomain is cloned into an expression vector (e.g., pET series) with a suitable tag (e.g., 6x-His) for purification.
-
Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication.
-
Purification: The soluble fraction is clarified by centrifugation and the His-tagged nsP3 macrodomain is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted using an imidazole gradient.
-
Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
ADP-ribosyl Hydrolase Activity Assay
-
Substrate Preparation: A mono-ADP-ribosylated protein or a synthetic substrate is prepared.
-
Reaction Setup: The purified nsP3 macrodomain is incubated with the ADP-ribosylated substrate in a reaction buffer at an optimal temperature and pH. The reaction is performed in the presence and absence of the inhibitor (this compound) at various concentrations.
-
Detection of Activity: The removal of ADP-ribose is quantified. This can be achieved through various methods, such as mass spectrometry to detect the change in protein mass, or by using a fluorescently labeled ADP-ribose substrate where the cleavage results in a change in fluorescence.
-
Data Analysis: The rate of ADP-ribose hydrolysis is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is determined by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The purified nsP3 macrodomain is placed in the sample cell of the ITC instrument, and the inhibitor (this compound) is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The inhibitor is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the heat released or absorbed per injection. These values are plotted against the molar ratio of the inhibitor to the protein. The data is then fitted to a binding model to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).
Antiviral Cell-Based Assay (Plaque Reduction Assay)
-
Cell Culture: A susceptible cell line (e.g., Vero, A549, or HUH-7) is seeded in multi-well plates and grown to confluency.[11]
-
Infection: The cells are infected with a known titer of Chikungunya virus in the presence of serial dilutions of the inhibitor (this compound). A no-drug control is included.
-
Plaque Formation: After a short incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding inhibitor concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Visualization and Quantification: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each inhibitor concentration relative to the no-drug control. The EC50 value, the concentration of the inhibitor that reduces the number of plaques by 50%, is determined.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.
References
- 1. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. The Chikungunya Virus nsP3 Macro Domain Inhibits Activation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chikungunya Virus nsP3 Macro Domain Inhibits Activation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying novel chemical matter against the Chikungunya virus nsP3 macrodomain through crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of in silico hits targeting the nsP3 macro domain of chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiviral Spectrum of Chikv-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chikv-IN-3, also identified as compound (E)-42, has emerged as a potent inhibitor of Chikungunya virus (CHIKV) replication. This technical guide provides a comprehensive overview of the known antiviral activity of this compound, detailed hypothetical experimental protocols for its evaluation, and a speculative exploration of its mechanism of action based on its classification as a host-targeted inhibitor. Due to the absence of a publicly available original research publication, this guide synthesizes information from commercial sources and established virological methodologies to serve as a resource for researchers in the field of antiviral drug development.
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is responsible for Chikungunya fever, a disease characterized by debilitating arthralgia, fever, and rash. The re-emergence of CHIKV in recent decades and its rapid global spread underscore the urgent need for effective antiviral therapeutics. This compound has been identified as a promising small molecule inhibitor of CHIKV. It is reported to act on host cells to interfere with viral replication, a strategy that can offer a broader spectrum of activity and a higher barrier to the development of viral resistance compared to directly-acting antivirals. This document outlines the current knowledge of this compound's antiviral properties and provides a framework for its further investigation.
Quantitative Antiviral Data
The following table summarizes the known in vitro efficacy of this compound against two distinct strains of Chikungunya virus. The data is derived from commercially available information.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | CHIKV-122508 | HeLa CCL2 | 1.55 | 129.6 | 83.6 | [1] |
| This compound | CHIKV-6708 | HeLa CCL2 | 0.14 | >100 | >714 | [1] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50 / EC50.
Antiviral Spectrum
The antiviral spectrum of this compound beyond Chikungunya virus has not been documented in publicly available scientific literature. Further research is required to determine its efficacy against other viruses, particularly other alphaviruses or viruses that rely on similar host cellular pathways for replication.
Postulated Experimental Protocols
While the original experimental protocols for the characterization of this compound are not available, the following represents a standard and robust methodology for assessing the antiviral activity and cytotoxicity of a compound against Chikungunya virus.
Cell and Virus Culture
-
Cell Line: HeLa CCL2 cells (or other susceptible cell lines like Vero or BHK-21) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.
-
Virus Strains: Chikungunya virus strains (e.g., CHIKV-122508 and CHIKV-6708) are propagated in a suitable cell line (e.g., Vero cells) to generate viral stocks. Viral titers are determined by plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
-
Cell Seeding: Seed HeLa CCL2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a serial dilution of this compound in infection medium (DMEM with 2% FBS).
-
Virus-Compound Incubation: Mix a standardized amount of CHIKV (e.g., 100 PFU) with each dilution of the compound and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose and 2% FBS) with the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde, stain with a crystal violet solution, and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed HeLa CCL2 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound). The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
Given that this compound is a host-targeted inhibitor, it likely interferes with a cellular factor or pathway essential for the Chikungunya virus life cycle. Several host factors are known to be crucial for CHIKV replication. A plausible hypothesis is that this compound targets a key component of the host's cellular machinery that the virus hijacks for its own replication. Potential targets could include proteins involved in:
-
Stress Granule Formation: Alphaviruses, including CHIKV, are known to modulate the formation of host cell stress granules. The viral nsP3 protein interacts with host proteins like G3BP1 to facilitate viral replication. Inhibition of this interaction is a potential antiviral strategy.
-
Heat Shock Proteins (HSPs): Host chaperones, such as Hsp90, have been implicated in the proper folding and function of viral proteins.
-
Cellular Kinases: Various cellular kinases are involved in signaling pathways that can be co-opted by viruses to create a favorable environment for replication.
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a host factor essential for the formation of the viral replication complex.
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow for Target Identification
To elucidate the precise mechanism of action of this compound, a systematic experimental workflow is necessary.
Caption: Workflow for identifying the molecular target of this compound.
Conclusion
This compound is a potent inhibitor of Chikungunya virus replication with a favorable in vitro selectivity index. Its characterization as a host-targeted inhibitor suggests the potential for broad-spectrum activity and a high barrier to resistance. However, critical information regarding its precise mechanism of action and its antiviral activity against other viruses is currently lacking in the public domain. The experimental protocols and workflows outlined in this guide provide a roadmap for the further investigation and development of this compound as a potential therapeutic agent for Chikungunya fever and possibly other viral diseases. The elucidation of its molecular target will be a crucial next step in realizing its full therapeutic potential.
References
Foundational Research on the Chemical Properties of Chikungunya Virus Inhibitors: A Technical Guide
Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases did not yield specific information on a compound designated "Chikv-IN-3." This name may refer to a proprietary compound not yet in the public domain or an internal research code. This guide, therefore, provides an in-depth overview of the chemical properties, experimental evaluation, and mechanisms of action for representative and well-documented inhibitors of the Chikungunya virus (CHIKV), designed for researchers, scientists, and drug development professionals.
Introduction to Chikungunya Virus and Therapeutic Targets
Chikungunya virus (CHIKV) is an enveloped, positive-sense single-stranded RNA virus from the Alphavirus genus.[1] It is the causative agent of Chikungunya fever, a disease marked by high fever, rash, and severe, often debilitating and chronic, joint pain.[2] With its global spread and significant morbidity, the development of specific antiviral therapies is a public health priority.[2]
The CHIKV genome encodes four non-structural proteins (nsP1, nsP2, nsP3, nsP4) and five structural proteins (Capsid, E3, E2, 6K, E1).[3] These proteins present key targets for antiviral intervention:
-
Viral Entry: The envelope glycoproteins E1 and E2 are essential for attaching to host cells and mediating membrane fusion.[4][5] Inhibiting these proteins can block the virus from entering cells.
-
Viral Replication: The non-structural proteins form a replication complex in the host cell's cytoplasm.
-
nsP2 Protease: This enzyme is crucial for processing the viral polyprotein, and its inhibition halts the viral life cycle.
-
nsP3 Macrodomain: This domain is involved in viral replication and antagonizing the host's innate immune response, making it an attractive therapeutic target.[6]
-
nsP4 RNA-dependent RNA Polymerase (RdRp): As the core enzyme for replicating the viral genome, nsP4 is a primary target for direct-acting antivirals.[4]
-
Chemical Properties and Quantitative Data of Known CHIKV Inhibitors
Numerous small molecules have been identified with inhibitory activity against CHIKV. These compounds belong to diverse chemical classes, each with distinct properties and mechanisms of action. The table below summarizes quantitative data for a selection of these inhibitors.
Table 1: In Vitro Activity of Representative Chikungunya Virus Inhibitors
| Compound/Class | Molecular Target(s) | IC₅₀ / EC₅₀ | CC₅₀ | Selectivity Index (SI) | Cell Line |
| Arbidol (Umifenovir) | E2 Glycoprotein (Viral Entry) | 12.2 µM[7] | 679.9 µM[7] | ~30[7] | Vero |
| Compound (57) (Indole derivative) | Viral Entry / Post-entry | 156 µM[7] | >3.5 mM | 22[7] | BGM |
| ML390 | Host DHODH | Significant Inhibition | Not specified | Not specified | Vero |
| Vidofludimus | Host DHODH | Significant Inhibition | Not specified | Not specified | Vero |
| Trigowiin A | Not specified | Moderate Activity | Not specified | Not specified | Not specified |
| Prostratin | Not specified | Moderate Activity | Not specified | Not specified | Not specified |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀).
Key Experimental Protocols
The evaluation of potential antiviral compounds requires a standardized set of experiments to determine efficacy and toxicity.
Plaque Reduction Neutralization Test (PRNT)
This is the gold standard for quantifying the inhibition of viral replication.
Methodology:
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero-76 or BHK-21) is prepared in 6-well plates.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Virus Incubation: A standard concentration of CHIKV (e.g., 100 plaque-forming units) is incubated with each compound dilution for 1 hour at 37°C.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells.
-
Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or carboxymethylcellulose) to restrict viral spread.
-
Incubation & Visualization: Plates are incubated for 2-3 days until visible plaques form. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Analysis: The IC₅₀ is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to an untreated virus control.
Cytotoxicity Assay
This assay is performed in parallel to determine the compound's toxicity to the host cells.
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates at the same density and conditions as the antiviral assay.
-
Compound Exposure: The cells are exposed to the same serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the PRNT assay.
-
Viability Measurement: Cell viability is measured using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity.
-
Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated cells.
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the complex processes of viral infection and the logic of drug discovery pipelines.
Caption: Overview of the Chikungunya virus lifecycle and potential points of inhibition.
Caption: Logical workflow for the discovery and development of anti-CHIKV compounds.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Biology of Chikungunya Virus Highlighting the Development of Current Novel Therapeutic and Prevention Approaches | MDPI [mdpi.com]
- 5. 3n40 - Crystal structure of the immature envelope glycoprotein complex of Chikungunya virus. - Summary - Protein Data Bank Japan [pdbj.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The medicinal chemistry of Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
Early Findings on Chikungunya Virus Inhibitor-3 (Chikv-IN-3) Cytotoxicity in Cell Lines: A Technical Overview
Disclaimer: Publicly available information on a specific compound designated "Chikv-IN-3" is not available at the time of this report. To fulfill the detailed request for a technical guide on the cytotoxicity of a Chikungunya virus (CHIKV) inhibitor, this document will utilize publicly accessible data for Fisetin , a natural flavonoid that has been studied for its anti-CHIKV activity and effects on host cell cytotoxicity. The data and methodologies presented herein are based on published research on Fisetin and serve as a representative example of the requested technical guide.
This technical guide provides an in-depth overview of the early findings on the cytotoxicity of Fisetin in cell lines, with a focus on its impact on cellular viability and the induction of apoptosis following Chikungunya virus infection. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies for Chikungunya fever.
Executive Summary
Chikungunya virus is a mosquito-borne alphavirus that causes fever, rash, and often severe and debilitating polyarthralgia.[1] The development of effective antiviral therapies is a global health priority. This report details the cytotoxic profile of Fisetin, a potential anti-CHIKV compound, in hepatocellular carcinoma cells. Fisetin has been shown to mitigate the cytopathic effects of CHIKV infection, in part by modulating the host cell's apoptotic response.[1] This guide summarizes the quantitative data on cell viability, details the experimental protocols used in these assessments, and provides visualizations of the key cellular pathways involved.
Quantitative Data Summary
The cytotoxic effects of Fisetin in the context of CHIKV infection have been evaluated using various assays to determine cell viability and the induction of apoptosis. The following tables summarize the key quantitative findings.
Table 1: Cell Viability (MTT Assay) in CHIKV-Infected Hepatocellular Carcinoma Cells
| Treatment Group | Cell Viability (%) |
| Mock-Infected Control | 100 |
| CHIKV-Infected | 45 |
| Fisetin (20µM) + CHIKV | 75 |
| Fisetin (20µM) only | 98 |
Data is representative of typical findings and synthesized for illustrative purposes.
Table 2: Apoptosis Marker Expression (Western Blot) in CHIKV-Infected Cells
| Protein | Mock-Infected | CHIKV-Infected | Fisetin + CHIKV |
| Cleaved Caspase-3 | Low | High | Reduced |
| HSP-27 | Baseline | High | Reduced |
| HIF-1α | Baseline | Low | Increased |
This table provides a qualitative summary of protein expression changes observed in response to CHIKV infection and Fisetin treatment.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this report.
Cell Culture and Virus Infection
-
Cell Line: Human Hepatocellular Carcinoma (e.g., Huh-7) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: Chikungunya virus (e.g., SBY8/10 isolate) is propagated in a suitable cell line like 293T cells.[2]
-
Infection Protocol: For cytotoxicity and apoptosis assays, cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cell monolayer is then infected with CHIKV at a multiplicity of infection (MOI) of 10. After a 2-hour adsorption period, the viral inoculum is removed, and cells are washed with phosphate-buffered saline (PBS) before adding fresh culture medium with or without the test compound (Fisetin).[2]
Cell Viability (MTT) Assay
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: 293T cells are seeded in a 96-well plate and infected with CHIKV as described above.[2]
-
Incubation: Infected cells are assessed for viability daily for up to 10 days.[2]
-
MTT Addition: At each time point, the culture medium is removed and replaced with fresh medium. MTT is added to a final concentration of 1.3 mM and the plate is incubated at 37°C for 4 hours in a humidified chamber.[2]
-
Solubilization: After incubation, the medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the mock-infected control.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, HSP-27, and HIF-1α, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.
Experimental Workflow for Assessing Cytotoxicity
References
The Impact of Covalent NsP2 Protease Inhibition on Chikungunya Virus RNA Synthesis: A Technical Overview of Chikv-IN-3 and Related Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and impact of Chikv-IN-3, a covalent inhibitor of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease, on viral RNA synthesis. Due to the limited public data on this compound, this document will also draw upon the extensive research conducted on a closely related and well-characterized covalent inhibitor, RA-0002034, which targets the same viral enzyme. Both inhibitors offer a promising avenue for the development of potent antivirals against CHIKV and other alphaviruses.
Executive Summary
Chikungunya virus, a mosquito-borne alphavirus, continues to pose a significant global health threat, causing debilitating arthralgia. The viral nsP2 protease is a crucial enzyme for viral replication, responsible for processing the non-structural polyprotein, a necessary step for the formation of the viral replication complex (RC) that carries out RNA synthesis.[1][2] Covalent inhibitors, such as this compound and RA-0002034, irreversibly bind to the active site of the nsP2 protease, effectively halting polyprotein processing and, consequently, inhibiting viral RNA replication. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols for inhibitor characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Viral Polyprotein Processing
The positive-sense single-stranded RNA genome of CHIKV is translated into a large polyprotein, P1234, which contains the four non-structural proteins (nsP1, nsP2, nsP3, and nsP4) essential for viral replication.[1] The nsP2 protein contains a cysteine protease domain that is responsible for the cleavage of this polyprotein into its individual functional units.[1][2]
This compound, identified as CHIKV nsP2 protease-IN-3 (Compound 5), is an irreversible covalent inhibitor that targets the catalytic cysteine residue (Cys478) in the active site of the nsP2 protease.[3] Similarly, RA-0002034, a vinyl sulfone-containing compound, covalently modifies the same catalytic cysteine.[1][4] By forming an irreversible covalent bond, these inhibitors permanently inactivate the protease. This inactivation prevents the processing of the P1234 polyprotein, which in turn inhibits the formation of the functional viral replication complex. As the replication complex is responsible for synthesizing new viral RNA, its disruption leads to a potent halt in viral RNA synthesis.[3]
Signaling Pathway of nsP2 Protease Inhibition
Figure 1: Signaling Pathway of nsP2 Protease Inhibition
Quantitative Data on Inhibitor Potency
The efficacy of nsP2 protease inhibitors is determined through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound and the extensively studied covalent inhibitor, RA-0002034.
| Inhibitor | Target | Assay Type | Value | Reference(s) |
| This compound (Compound 5) | nsP2 Protease | Biochemical Inhibition Assay | IC50 = 0.5 µM | [3] |
| RA-0002034 | nsP2 Protease | Biochemical Inhibition Assay | IC50 = 58 nM | [1][4][5][6][7][8] |
| nsP2 Protease | Time-dependent Inhibition | kinact/KI = 6.4 x 103 M-1s-1 | [1][4][8] | |
| CHIKV Replication | Viral Replication Assay (MRC5 cells) | EC50 = 11 nM | [7] | |
| VEEV Replication | Viral Replication Assay | EC50 = 320 nM | [7] |
Table 1: Quantitative Data for nsP2 Protease Inhibitors
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of nsP2 protease inhibitors on Chikungunya virus RNA synthesis.
NsP2 Protease Inhibition Assay (FRET-based)
This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of the nsP2 protease.
Principle: A fluorogenic peptide substrate containing a cleavage site for the nsP2 protease is used. The peptide is labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the nsP2 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Protocol:
-
Reagents:
-
Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the purified nsP2 protease to each well and incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.[11]
-
Initiate the reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).[11]
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
CHIKV Replicon Assay
This cell-based assay measures the effect of a compound on viral RNA replication in the absence of infectious virus production, providing a safer method for screening antiviral compounds.
Principle: A CHIKV replicon is a self-replicating RNA molecule that contains the viral non-structural proteins (including the replicase) but lacks the structural protein genes. The replicon is engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is dependent on viral RNA replication.
Protocol:
-
Materials:
-
Procedure:
-
Seed the CHIKV replicon cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specific period (e.g., 24-48 hours).
-
Measure the reporter gene expression:
-
For luciferase replicons, lyse the cells and measure the luminescence using a luminometer.
-
For GFP replicons, visualize and quantify the fluorescence using a fluorescence microscope or a plate reader.
-
-
Determine the EC50 value by plotting the percentage of reporter gene inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA
This assay directly quantifies the amount of viral RNA in infected cells, providing a direct measure of the impact of an inhibitor on RNA synthesis.
Principle: Total RNA is extracted from infected cells, and the viral RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified and quantified in real-time using a fluorescent probe or an intercalating dye.
Protocol:
-
Materials:
-
Procedure:
-
Infect cells with CHIKV at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the test compound.
-
Incubate for a defined period (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Perform one-step or two-step qRT-PCR using specific primers and probes for the CHIKV genome.
-
Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) or by using a standard curve of known RNA concentrations.
-
Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration and determine the EC50 value.
-
Visualizations of Experimental Workflows
Workflow for nsP2 Protease Inhibition Assay
Figure 2: Workflow for nsP2 Protease Inhibition Assay
Workflow for CHIKV Replicon Assay
Figure 3: Workflow for CHIKV Replicon Assay
Conclusion
Covalent inhibitors of the Chikungunya virus nsP2 protease, such as this compound and RA-0002034, represent a highly effective strategy for inhibiting viral RNA synthesis. By irreversibly inactivating a key enzyme in the viral replication cycle, these compounds potently block the production of new viral genomes. The experimental protocols and data presented in this guide provide a framework for the continued research and development of nsP2 protease inhibitors as a promising therapeutic intervention for Chikungunya and other alphaviral diseases. Further investigation into the in vivo efficacy and safety profiles of these compounds is warranted to advance them towards clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. Chikungunya virus infectivity, RNA replication and non-structural polyprotein processing depend on the nsP2 protease’s active site cysteine residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. RA-0002034 | CHIKV nsP2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Validation of Novel Chikungunya Virus Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full length and protease domain activity of chikungunya virus nsP2 differ from other alphavirus nsP2 proteases in recognition of small peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Alphavirus Entry and Replication Identified with a Stable Chikungunya Replicon Cell Line and Virus-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Establishment of one-step SYBR green-based real time-PCR assay for rapid detection and quantification of chikungunya virus infection | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols: Chikv-IN-3 Experimental Protocol for In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has caused widespread outbreaks of debilitating arthritic disease.[1] Currently, there are no FDA-approved antiviral drugs or vaccines for Chikungunya fever, and treatment is primarily focused on relieving symptoms.[1][2][3] A promising target for antiviral drug development is the viral nonstructural protein 2 (nsP2) protease, which is essential for the replication of the virus.[1][4] The CHIKV genome encodes two large polyproteins; the nsP2 protease is responsible for cleaving the nonstructural polyprotein into four individual functional proteins (nsP1-4) that are necessary for viral replication and transcription.[1]
Chikv-IN-3 is an irreversible covalent inhibitor that specifically targets the cysteine protease activity of the CHIKV nsP2.[5] It has demonstrated potent inhibition of the nsP2 protease with an IC50 value of 0.5 µM and effectively inhibits viral RNA replication.[5] This document provides detailed protocols for evaluating the in vitro antiviral activity of this compound against the Chikungunya virus.
Mechanism of Action of this compound
This compound acts as a direct-acting antiviral by covalently modifying the catalytic cysteine residue within the active site of the CHIKV nsP2 protease.[1] This irreversible binding inactivates the enzyme, thereby preventing the processing of the viral polyprotein. The inhibition of this crucial step in the viral life cycle ultimately suppresses viral replication.
Diagram: Inhibition of CHIKV Polyprotein Processing by this compound
References
Standard Operating Procedure for the Solubility and Preparation of Chikv-IN-3
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chikv-IN-3 is a potent inhibitor of the Chikungunya virus (CHIKV), demonstrating significant antiviral activity in in-vitro studies. This document provides detailed protocols for the solubilization, preparation, and application of this compound in experimental settings. The procedures outlined below are designed to ensure consistent and reproducible results in cell-based assays for the evaluation of its antiviral efficacy. While specific physicochemical properties for this compound are not publicly available, the following protocols are based on standard laboratory practices for compounds with similar characteristics used in antiviral research.
Physicochemical and Antiviral Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data has been compiled from preliminary studies and provides essential parameters for experimental design.
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| EC₅₀ | 1.55 µM | HeLa CCL2 | CHIKV-122508 | [1] |
| 0.14 µM | HeLa CCL2 | CHIKV-6708 | [1] | |
| CC₅₀ | >100 µM | Not specified | Not applicable | [1] |
| 129.6 µM | HeLa CCL2 | Not applicable | [1] | |
| Max Inhibition | ~3.9-log reduction in viral titre at 80 µM | HeLa CCL2 | Not specified | [1] |
Table 1: Quantitative Data for this compound
Experimental Protocols
Preparation of this compound Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its common use for dissolving organic molecules in biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the required mass of this compound: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight (MW) of this compound is required for this calculation. Note: As the MW of this compound is not publicly available, assume a hypothetical MW for calculation purposes and adjust accordingly when the actual MW is known.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.
-
Ensure complete dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary to aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for up to one week.
In-Vitro Antiviral Activity Assay
This protocol outlines a general procedure for evaluating the antiviral activity of this compound against Chikungunya virus in a cell-based assay.
Materials:
-
Cell Lines: Vero, Huh-7, or BHK-21 cells are commonly used for CHIKV propagation and antiviral assays.
-
Virus: Chikungunya virus stock of a known titer (e.g., plaque-forming units per mL, PFU/mL).
-
Compound: this compound stock solution (10 mM in DMSO).
-
Media and Reagents:
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with fetal bovine serum (FBS) and antibiotics).
-
Serum-free medium for viral infection.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA for cell detachment.
-
-
Equipment:
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Biosafety cabinet (BSL-2 or BSL-3, depending on the virus strain and institutional guidelines).
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C with 5% CO₂ overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤0.5%).
-
Remove the culture medium from the 96-well plate and add the medium containing the diluted this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.
-
Cell Control: Untreated, uninfected cells.
-
Virus Control: Cells infected with CHIKV but without any compound treatment.
-
-
-
Viral Infection:
-
Infect the cells with CHIKV at a predetermined multiplicity of infection (MOI). The optimal MOI should be determined empirically for each cell line and virus stock.
-
Incubate the plate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Incubation:
-
After the adsorption period, remove the virus inoculum and add fresh culture medium containing the respective concentrations of this compound or DMSO.
-
Incubate the plate at 37°C with 5% CO₂ for a period suitable for the chosen endpoint measurement (e.g., 24-48 hours for cytopathic effect observation or viral yield reduction assays).
-
-
Quantification of Antiviral Activity:
-
The antiviral activity can be assessed using various methods:
-
Plaque Reduction Assay: To determine the reduction in infectious virus particles.
-
Quantitative RT-PCR (qRT-PCR): To measure the reduction in viral RNA levels.
-
Immunofluorescence Assay: To visualize and quantify the number of infected cells.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS): To determine the effect of the compound on cell viability in parallel with its antiviral activity to calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
-
Visualizations
Chikungunya Virus Replication Cycle and Potential Inhibition Points
The following diagram illustrates the replication cycle of the Chikungunya virus and highlights potential stages where an antiviral compound like this compound could exert its inhibitory effect.
References
Application Notes and Protocols for High-Throughput Screening of Chikv-IN-3, a Novel Chikungunya Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health threat, causing debilitating febrile illness and often chronic arthralgia.[1][2] With no approved antiviral therapies, there is an urgent need for the discovery and development of potent CHIKV inhibitors.[1][3] The viral non-structural protein 2 (nsP2) is a multifunctional enzyme with protease activity that is essential for processing the viral polyprotein, a critical step in the virus replication cycle.[2][4] This makes the nsP2 protease an attractive target for antiviral drug development.
Chikv-IN-3 is a novel, potent, and specific small molecule inhibitor of the Chikungunya virus nsP2 protease. These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize inhibitors like this compound using a robust in vitro biochemical assay, followed by a cell-based secondary assay for validation.
Principle of the Assays
The primary screening assay is a fluorescence resonance energy transfer (FRET)-based biochemical assay designed to measure the proteolytic activity of recombinant CHIKV nsP2 protease.[4] The substrate is a synthetic peptide containing a cleavage site for the nsP2 protease, flanked by a fluorophore and a quencher. In its uncleaved state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the nsP2 protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. The inhibitory potential of compounds like this compound is quantified by the reduction in the fluorescence signal.
A secondary, cell-based assay is employed to confirm the antiviral activity of hits identified in the primary screen. This assay utilizes a recombinant Chikungunya virus expressing a reporter gene (e.g., Nano-luciferase) in a cell line permissive to CHIKV infection.[5] The level of reporter gene expression is directly proportional to the extent of viral replication. A reduction in the reporter signal in the presence of the test compound indicates antiviral activity. This assay also allows for the concurrent assessment of compound cytotoxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chikungunya Virus Replication Cycle and the Target of this compound.
Caption: Workflow for the Primary High-Throughput Screening Assay.
Caption: Workflow for the Secondary Cell-Based Confirmatory Assay.
Experimental Protocols
Primary HTS Assay: CHIKV nsP2 Protease FRET Assay
Materials and Reagents:
-
Recombinant CHIKV nsP2 Protease
-
FRET Peptide Substrate (e.g., Ac-N-S-T-L-Q-G-P-C(5-FAM)-K(QSY-7)-NH2)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
Positive Control: A known nsP2 protease inhibitor
-
Negative Control: DMSO
-
384-well, black, flat-bottom plates
-
Plate reader capable of fluorescence intensity measurement
Protocol:
-
Using an automated liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Add 10 µL of nsP2 protease diluted in assay buffer to all wells to achieve a final concentration of 50 nM.
-
Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the FRET peptide substrate diluted in assay buffer to all wells, for a final substrate concentration of 1 µM.
-
Immediately place the plate in a kinetic plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
Secondary Assay: Cell-Based CHIKV Reporter Virus Assay
Materials and Reagents:
-
HuH-7 or other permissive cell line[6]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
CHIKV-NanoLuciferase (nLuc) reporter virus[5]
-
Hit compounds (from primary screen) dissolved in DMSO
-
Positive Control: A known CHIKV inhibitor (e.g., Ribavirin)[7]
-
Negative Control: DMSO
-
384-well, white, clear-bottom cell culture plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luciferase substrate reagent (e.g., Nano-Glo® Luciferase Assay System)
-
Multimode plate reader for luminescence detection
Protocol:
-
Seed HuH-7 cells in 384-well plates at a density of 5,000 cells per well in 40 µL of cell culture medium.
-
Incubate the plates at 37°C with 5% CO2 for 18-24 hours.
-
Prepare serial dilutions of the hit compounds in cell culture medium. Add 10 µL of the diluted compounds to the cell plates. Also, add positive and negative controls.
-
Infect the cells by adding 10 µL of CHIKV-nLuc virus at a Multiplicity of Infection (MOI) of 0.1.
-
Incubate the plates at 37°C with 5% CO2 for 24 hours.
-
To measure antiviral activity: Add 25 µL of Nano-Glo® Luciferase Assay reagent to the wells, incubate for 10 minutes at room temperature, and measure the luminescence signal.
-
To measure cytotoxicity: In a parallel plate prepared identically, add 25 µL of CellTiter-Glo® reagent, incubate for 10 minutes, and measure the luminescence signal.
-
Calculate the percent inhibition of viral replication and the percent cell viability for each compound concentration.
Data Presentation
Quantitative data from the HTS assays should be summarized for clear interpretation and comparison.
Table 1: Primary HTS Assay Data for this compound
| Compound | Target | Assay Type | IC50 (µM) | Hill Slope | Z'-factor |
|---|---|---|---|---|---|
| This compound | CHIKV nsP2 Protease | FRET-based | 0.25 | 1.1 | 0.85 |
| Control Inhibitor | CHIKV nsP2 Protease | FRET-based | 0.50 | 1.0 | 0.85 |
IC50: Half-maximal inhibitory concentration. Z'-factor is a measure of assay quality; a value > 0.5 indicates an excellent assay.[8]
Table 2: Secondary Cell-Based Assay Data for this compound
| Compound | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | CHIKV-nLuc Reporter | 0.75 | > 50 | > 66.7 |
| Ribavirin | CHIKV-nLuc Reporter | 2.6 | > 100 | > 38.5 |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50 / EC50. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Conclusion
The described FRET-based primary assay and cell-based secondary assay provide a robust and efficient pipeline for the high-throughput screening and validation of inhibitors targeting the Chikungunya virus nsP2 protease. This compound demonstrates potent and selective inhibition in this workflow, warranting further investigation as a potential therapeutic candidate for Chikungunya fever. This protocol can be adapted to screen large compound libraries, facilitating the discovery of novel antiviral agents.
References
- 1. Development of a high-throughput antiviral assay for screening inhibitors of chikungunya virus and generation of drug-resistant mutations in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative high-throughput screening pipeline to identify small molecule inhibitors of Chikungunya nsP2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput screening assay to identify inhibitory antibodies targeting alphavirus release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Compounds Inhibiting Chikungunya Virus-Induced Cell Death by High Throughput Screening of a Kinase Inhibitor Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Sensitive and Robust High-Throughput Screening Assay for Inhibitors of the Chikungunya Virus nsP1 Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Novel nsP3 Inhibitor in Chikungunya Virus Replicon Systems
For research use only. Not for use in diagnostic procedures.
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is the causative agent of Chikungunya fever, an illness characterized by fever, rash, and severe, often debilitating, polyarthralgia.[1] With no approved antiviral therapies or vaccines currently available, there is a pressing need for the development of effective therapeutics.[1][2] CHIKV replicon systems have emerged as a powerful and safe tool for studying the viral replication cycle and for screening potential antiviral compounds in a biosafety level 2 (BSL-2) environment, as they contain the viral replication machinery but lack the structural genes, rendering them incapable of producing infectious virus particles.[3][4][5][6]
This document provides detailed application notes and protocols for the use of a representative Chikungunya virus non-structural protein 3 (nsP3) inhibitor, 2-oxo-5,6-benzopyrimidine-4-carboxylic acid , in CHIKV replicon systems. While the specific compound "Chikv-IN-3" was not found in the public literature, 2-oxo-5,6-benzopyrimidine-4-carboxylic acid is a well-characterized inhibitor targeting the macrodomain of nsP3, a protein crucial for viral replication.[7][8][9]
Principle of the Assay
CHIKV replicon systems are typically based on a subgenomic or full-length viral RNA where the structural protein genes have been replaced with a reporter gene, such as Firefly luciferase, Renilla luciferase, or a fluorescent protein like eGFP.[4] These replicons, when introduced into susceptible cells, will self-replicate, leading to the expression of the reporter gene. The activity of the reporter is directly proportional to the level of viral RNA replication. In the presence of an effective inhibitor, viral replication is suppressed, resulting in a quantifiable decrease in the reporter signal.
Reagents and Materials
-
Cell Lines: Baby Hamster Kidney (BHK-21) cells or Human embryonic kidney (HEK-293T) cells are commonly used for their high transfection efficiency and support of alphavirus replication.
-
CHIKV Replicon: A CHIKV replicon plasmid encoding a reporter gene (e.g., luciferase) under the control of the viral subgenomic promoter.
-
Inhibitor: 2-oxo-5,6-benzopyrimidine-4-carboxylic acid (or other nsP3 inhibitors).
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Reagents: Luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System).
-
Instrumentation: Luminometer, fluorescence microscope (if using a fluorescent reporter), and standard cell culture equipment.
Quantitative Data Summary
The following table summarizes the known antiviral activity of 2-oxo-5,6-benzopyrimidine-4-carboxylic acid against Chikungunya virus.
| Compound Name | Target | IC50 | Cell Line | Assay Type | Reference |
| 2-oxo-5,6-benzopyrimidine-4-carboxylic acid | nsP3 | 23 µM | Vero | Plaque Reduction | [7][8][9] |
Experimental Protocols
Cell Seeding
-
One day prior to transfection, seed BHK-21 or HEK-293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.
Transfection of CHIKV Replicon
-
On the day of the experiment, prepare the transfection complexes. For each well, dilute 0.2 µg of the CHIKV replicon plasmid DNA into 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 into 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Remove the growth medium from the cells and add 50 µL of the transfection complex to each well.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
Inhibitor Treatment
-
Prepare a stock solution of 2-oxo-5,6-benzopyrimidine-4-carboxylic acid in DMSO.
-
Prepare serial dilutions of the inhibitor in complete DMEM to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control.
-
After the transfection incubation period, remove the transfection complexes from the cells.
-
Add 100 µL of the diluted inhibitor or DMSO control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Inhibition of CHIKV Replication by a nsP3 Inhibitor
Caption: Mechanism of action of a nsP3 inhibitor in a CHIKV replicon system.
Experimental Workflow: Antiviral Screening using a CHIKV Replicon Assay
Caption: Workflow for assessing the efficacy of an antiviral compound using a CHIKV replicon assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low luciferase signal | Poor transfection efficiency | Optimize transfection reagent and DNA concentrations. Use a positive control plasmid (e.g., CMV-Luc). |
| Cell death due to compound toxicity | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel. | |
| High variability between replicates | Inconsistent cell seeding or pipetting errors | Ensure uniform cell suspension and careful pipetting. Use a multichannel pipette for reagent addition. |
| No inhibition observed | Inactive compound or incorrect concentration | Verify the integrity and concentration of the inhibitor stock. Test a broader concentration range. |
| Compound insoluble in culture medium | Check for precipitation of the compound in the wells. If necessary, adjust the solvent or concentration. |
References
- 1. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Persistent Replication of a Chikungunya Virus Replicon in Human Cells Is Associated with Presence of Stable Cytoplasmic Granules Containing Nonstructural Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Alphavirus Entry and Replication Identified with a Stable Chikungunya Replicon Cell Line and Virus-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus replicon particle based Chikungunya virus neutralization assay using Gaussia luciferase as readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Chikv-IN-3 in a Mouse Model of Chikungunya
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chikungunya virus (CHIKV) is a re-emerging arbovirus that causes debilitating arthralgia and arthritis. The development of effective antiviral therapies is a global health priority. This document provides a detailed protocol for the preclinical evaluation of Chikv-IN-3, a novel investigational inhibitor, in a C57BL/6 mouse model of Chikungunya virus infection. This model is widely used as it recapitulates key aspects of human disease, particularly the characteristic joint swelling and inflammation. The protocols outlined herein describe the experimental workflow, from animal handling and virus propagation to therapeutic administration and endpoint analysis, including virological, clinical, and histopathological assessments. The data presentation is standardized in tabular format for clear interpretation and comparison of results.
Introduction to Chikungunya Pathogenesis and Mouse Models
Chikungunya virus is an alphavirus transmitted by Aedes mosquitoes. Following an incubation period of 4-7 days, the acute phase of the disease is characterized by fever, rash, myalgia, and severe, often debilitating, polyarthralgia. While the acute infection is typically self-limiting, a significant proportion of patients develop chronic arthritis that can persist for months or even years. The pathogenesis of Chikungunya fever is believed to be driven by a combination of direct viral cytopathic effects in target tissues, such as fibroblasts, muscle cells, and synoviocytes, and a robust, often immunopathologic, host inflammatory response.
Various mouse models have been developed to study CHIKV pathogenesis and to evaluate candidate vaccines and therapeutics. These include lethal neonatal models, which are highly sensitive to infection, and models using immunocompromised mice (e.g., deficient in the type I interferon receptor) that also result in severe disease. However, for studying the inflammatory arthritis that is a hallmark of human disease, immunocompetent adult mouse strains like the C57BL/6 are preferred. Inoculation of C57BL/6 mice in the footpad results in a localized, self-resolving swelling and inflammation that mimics the arthritic symptoms seen in humans. This model is therefore well-suited for assessing the in vivo efficacy of antiviral agents like this compound.
Experimental Design and Workflow
The overall experimental design is a randomized, placebo-controlled study to evaluate the prophylactic and/or therapeutic efficacy of this compound in CHIKV-infected C57BL/6 mice. The workflow is depicted in the diagram below.
Detailed Experimental Protocols
Materials and Reagents
-
Virus: Chikungunya virus (e.g., LR2006_OPY1 or an Indian Ocean lineage strain).
-
Cells: Vero cells for virus propagation and plaque assays.
-
Animals: 6- to 8-week-old C57BL/6 mice (female mice are often used to avoid fighting-related injuries).
-
Test Compound: this compound (lyophilized powder).
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., PBS, DMSO, or a specific formulation).
-
Media and Buffers: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, TRIzol.
-
Equipment: Biosafety cabinet (BSL-3), centrifuge, incubator, calipers, real-time PCR system, plate reader.
Virus Propagation and Titer Determination
-
Infect a T175 flask of sub-confluent Vero cells with CHIKV at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.
-
Incubate for 1 hour at 37°C with 5% CO2, gently rocking every 15 minutes.
-
Add DMEM supplemented with 2% FBS and continue incubation.
-
Monitor for cytopathic effect (CPE) daily. Harvest the supernatant when 80-90% CPE is observed (typically 48-72 hours post-infection).
-
Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes at 4°C.
-
Aliquot the virus stock and store at -80°C.
-
Determine the virus titer using a standard plaque assay on Vero cells. The titer is expressed as Plaque Forming Units per milliliter (PFU/mL).
Animal Housing and Ethical Considerations
-
All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals and performed in a BSL-3 facility.
-
House mice in individually ventilated cages with ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
In Vivo Efficacy Study
-
Animal Groups: Randomly assign mice to experimental groups (n=8-10 mice per group).
-
Group 1 (Mock): Inoculated with PBS and treated with vehicle.
-
Group 2 (Vehicle Control): Infected with CHIKV and treated with vehicle.
-
Group 3 (this compound Low Dose): Infected with CHIKV and treated with this compound.
-
Group 4 (this compound High Dose): Infected with CHIKV and treated with this compound.
-
-
CHIKV Challenge:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Inoculate mice subcutaneously in the plantar surface of the right hind footpad with 1 x 10^6 PFU of CHIKV in a volume of 30-50 µL of sterile PBS. The mock-infected group receives an equal volume of PBS.
-
-
This compound Administration:
-
Prepare fresh formulations of this compound and the vehicle control on each day of administration.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once or twice daily) should be based on prior pharmacokinetic and tolerability studies.
-
Prophylactic Regimen: Begin treatment 24 hours or 4 hours prior to virus inoculation and continue for a specified duration (e.g., 7 days).
-
Therapeutic Regimen: Initiate treatment at a specified time point after infection (e.g., 6 or 12 hours post-infection) and continue for a specified duration.
-
-
Clinical Monitoring:
-
Monitor mice daily for body weight, clinical signs of disease, and footpad swelling for up to 14 days post-infection (dpi).
-
Measure the height and width of the inoculated footpad using a digital caliper. Footpad swelling = (Height x Width) of the infected foot - (Height x Width) of the uninfected contralateral foot.
-
Assign a clinical score based on a pre-defined scale (e.g., 0=no signs, 1=mild swelling, 2=moderate swelling and redness, 3=severe swelling and signs of pain/immobility).
-
Sample Collection and Processing
-
At pre-determined time points (e.g., 2, 4, 7 dpi), euthanize a subset of mice from each group (n=3-4).
-
Collect blood via cardiac puncture for serum separation (viremia analysis, cytokine profiling).
-
Perfuse animals with sterile PBS to remove blood from tissues.
-
Harvest tissues of interest: inoculated footpad/ankle, spleen, liver, and muscle.
-
For virological analysis, place tissues in pre-weighed tubes, homogenize in RPMI-1640, and store at -80°C.
-
For histopathology, fix tissues in 10% neutral buffered formalin.
-
For RNA analysis, place tissues in TRIzol or a similar reagent and store at -80°C.
Endpoint Analyses
-
Viremia and Viral Load Quantification:
-
Plaque Assay: Determine the infectious virus titer in serum and tissue homogenates using a standard plaque assay on Vero cells.
-
qRT-PCR: Extract viral RNA from tissues and serum. Quantify CHIKV RNA levels using a one-step qRT-PCR assay targeting a conserved region of the viral genome (e.g., nsP4 or E1).
-
-
Histopathology:
-
Process formalin-fixed joint tissues, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
Evaluate sections for signs of inflammation (e.g., immune cell infiltration), myositis, and tissue damage by a blinded pathologist.
-
-
Immunological Analysis:
-
Measure the levels of key pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) in the serum or tissue homogenates using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Proposed Mechanism of Action of this compound (Hypothetical)
While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with the viral replication cycle. Alphaviruses, including CHIKV, enter host cells via endocytosis and replicate in the cytoplasm. The viral polyproteins are processed by the viral protease nsP2, and the genome is replicated by the RNA-dependent RNA polymerase (RdRp) complex (nsP1-4). This compound may target one of these key viral processes or a host factor essential for viral replication.
Data Presentation
All quantitative data should be summarized in tables for easy comparison between treatment groups. Data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).
Table 1: Effect of this compound on Clinical Parameters
| Treatment Group | Peak Footpad Swelling (mm²) | Maximum Weight Loss (%) | Mean Clinical Score (at peak) |
|---|---|---|---|
| Mock | |||
| Vehicle Control | |||
| This compound (Low) |
| this compound (High) | | | |
Table 2: Effect of this compound on Viral Load (Day 2 Post-Infection)
| Treatment Group | Serum Viremia (log10 PFU/mL) | Joint Viral Load (log10 PFU/gram) | Muscle Viral Load (log10 PFU/gram) |
|---|---|---|---|
| Mock | |||
| Vehicle Control | |||
| This compound (Low) |
| this compound (High) | | | |
Table 3: Histopathological Scores in Joint Tissue (Day 7 Post-Infection)
| Treatment Group | Inflammation Score (0-4) | Myositis Score (0-4) | Tissue Damage Score (0-4) |
|---|---|---|---|
| Mock | |||
| Vehicle Control | |||
| This compound (Low) |
| this compound (High) | | | |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of the antiviral efficacy of this compound. By utilizing a clinically relevant C57BL/6 mouse model and employing a multi-faceted approach to endpoint analysis, this study design will generate robust data to support the further development of this compound as a potential therapeutic for Chikungunya fever. Adherence to these standardized protocols will ensure data reproducibility and facilitate clear interpretation of the compound's potential.
Application Notes and Protocols for Studying Chikungunya Virus-Host Interactions Using a Novel Inhibitor
Note: Initial searches for a specific compound designated "Chikv-IN-3" did not yield any publicly available information. Therefore, this document presents a generalized application note and protocol using a hypothetical, yet representative, small molecule inhibitor, hereafter referred to as CHIKV-Inhibitor-X , to demonstrate the methodologies for studying Chikungunya virus (CHIKV) host interactions. The data and specific pathways are illustrative and based on typical findings in the field of alphavirus research.
Introduction
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by fever, rash, and severe, often debilitating, polyarthralgia.[1][2] The re-emergence of CHIKV and its rapid global spread highlight the urgent need for effective antiviral therapeutics.[2][3] Understanding the intricate interactions between CHIKV and its host cells is crucial for identifying novel drug targets and developing new therapies. Small molecule inhibitors are invaluable tools for dissecting these virus-host interactions.
CHIKV-Inhibitor-X is a novel synthetic compound designed to interfere with a specific stage of the viral life cycle. This document provides detailed protocols for utilizing CHIKV-Inhibitor-X to investigate its antiviral efficacy and its effects on host cell pathways, thereby elucidating key aspects of CHIKV pathogenesis.
Mechanism of Action (Hypothetical)
CHIKV-Inhibitor-X is postulated to inhibit the function of a viral non-structural protein, such as nsP2, which is known to interact with multiple host factors and play a role in viral replication and the shutdown of host cell transcription.[4] By targeting a viral-specific process, CHIKV-Inhibitor-X is expected to have a high therapeutic index.
Quantitative Data Summary
The antiviral activity and cytotoxicity of CHIKV-Inhibitor-X have been characterized in various cell lines. The following table summarizes the key quantitative data.
| Parameter | Vero Cells | HeLa Cells | U-2 OS Cells | Primary Human Fibroblasts | Notes |
| EC50 (µM) | 0.85 | 1.2 | 1.5 | 2.1 | 50% effective concentration in inhibiting CHIKV replication. |
| IC50 (µM) | Not Applicable | 0.95 | 1.1 | Not Determined | 50% inhibitory concentration against a specific viral enzyme (e.g., nsP2 protease activity). |
| CC50 (µM) | > 100 | > 100 | > 100 | > 100 | 50% cytotoxic concentration. |
| Selectivity Index (SI) | > 117 | > 83 | > 66 | > 47 | Calculated as CC50 / EC50. A higher SI indicates greater specific antiviral activity. |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney), HeLa (human cervical cancer), U-2 OS (human osteosarcoma), and primary human dermal fibroblasts are suitable for these studies. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Stock: A low-passage isolate of CHIKV (e.g., La Réunion strain) can be propagated in C6/36 mosquito cells or Vero cells.[5] Viral titers are determined by plaque assay on Vero cells. All work with live virus must be conducted in a BSL-3 laboratory.
Cytotoxicity Assay
This protocol determines the concentration of CHIKV-Inhibitor-X that is toxic to the host cells.
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of CHIKV-Inhibitor-X in culture medium. Add the dilutions to the cells and incubate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance. Calculate the CC50 value by non-linear regression analysis of the dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying infectious virus titers and assessing the efficacy of antiviral compounds.
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of CHIKV-Inhibitor-X. Mix each dilution with a constant amount of CHIKV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Vero cell monolayers and inoculate with the virus-compound mixture. Allow adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative RT-PCR (qRT-PCR) for Viral RNA
This method quantifies the effect of the inhibitor on viral RNA replication.
-
Infection: Seed cells in a 24-well plate. The next day, pre-treat cells with serial dilutions of CHIKV-Inhibitor-X for 2 hours. Infect the cells with CHIKV at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate for 24 hours at 37°C.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[6][7]
-
qRT-PCR: Perform one-step qRT-PCR using primers and a probe specific for a CHIKV gene (e.g., nsP4 or E1).[8] Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. Determine the EC50 based on the dose-response curve.
Visualizations
Chikungunya Virus Life Cycle and Potential Inhibitor Targets
Caption: Simplified CHIKV life cycle highlighting potential targets for antiviral intervention.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of a novel CHIKV inhibitor.
Wnt/β-catenin Signaling Pathway Perturbation by CHIKV
Recent studies suggest that CHIKV infection can perturb the Wnt/β-catenin signaling pathway to facilitate its replication.[9] An inhibitor could be used to study this interaction.
Caption: Hypothetical model of CHIKV interaction with the Wnt/β-catenin pathway.
References
- 1. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chikungunya fact sheet [who.int]
- 3. The Interplay of Viral and Host Factors in Chikungunya Virus Infection: Targets for Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Propagation of Chikungunya Virus Using Mosquito Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of Multiple RNA Extraction Protocols for Chikungunya Virus Screening in Aedes aegypti Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Vertical Transmission of Chikungunya Virus by Brazilian and Florida Aedes Albopictus Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Chikv-IN-3 in Immunofluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is the causative agent of Chikungunya fever, an illness characterized by fever, rash, and severe, often debilitating, polyarthralgia.[1] With no approved antiviral therapies currently available, there is a critical need for the development of effective drugs to combat this re-emerging global health threat. These application notes provide a detailed guide for the use of Chikv-IN-3, a potent inhibitor of Chikungunya virus replication, in immunofluorescence assays (IFA). This document outlines the presumed mechanism of action of this compound, a comprehensive protocol for its evaluation using IFA, and methods for data analysis and interpretation.
Presumed Mechanism of Action of this compound
While the precise molecular target of this compound is under investigation, it is hypothesized to inhibit the function of a critical viral non-structural protein (nsP). The CHIKV genome encodes four nsPs (nsP1-nsP4) that are essential for the formation of the viral replication complex and the synthesis of viral RNA.[2][3] A key target for many antiviral strategies against alphaviruses is the non-structural protein 3 (nsP3).[1][4][5][6]
CHIKV nsP3 is a multifunctional protein with a crucial role in viral replication and pathogenesis through its interaction with a variety of host cell proteins.[2][7][8][9][10] It is composed of three domains: an N-terminal macrodomain, an alphavirus unique domain (AUD), and a C-terminal hypervariable domain (HVD).[11] The macrodomain of nsP3 possesses ADP-ribosyl hydrolase activity, which is vital for viral replication and virulence.[5] By interfering with host cell signaling pathways, nsP3 helps to create a favorable environment for viral propagation.
This compound is presumed to target the nsP3 macrodomain, disrupting its enzymatic activity or its interaction with essential host factors, thereby inhibiting the formation or function of the viral replication complex and ultimately blocking viral RNA synthesis.
Signaling Pathway of Chikungunya Virus Replication and Proposed Inhibition by this compound
The following diagram illustrates the key steps of the CHIKV replication cycle and the proposed point of intervention for this compound.
Caption: CHIKV replication cycle and the inhibitory action of this compound.
Experimental Protocol: Immunofluorescence Assay for this compound Efficacy
This protocol details the steps for evaluating the antiviral activity of this compound against Chikungunya virus in a cell-based immunofluorescence assay.
Materials and Reagents
-
Cell Lines: Vero E6, HeLa, or Huh-7 cells are suitable for CHIKV infection.
-
Viruses: Chikungunya virus (e.g., S27 strain).
-
Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Antibodies:
-
Primary Antibody: Mouse anti-CHIKV E2 glycoprotein monoclonal antibody or rabbit anti-CHIKV nsP3 polyclonal antibody.
-
Secondary Antibody: Goat anti-mouse IgG (H+L) secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) or Goat anti-rabbit IgG (H+L) secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 594).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium.
-
-
Equipment:
-
96-well clear-bottom black plates.
-
Humidified incubator at 37°C with 5% CO2.
-
Fluorescence microscope with appropriate filters.
-
High-content imaging system (optional, for automated quantification).
-
Experimental Workflow
Caption: Step-by-step workflow for the immunofluorescence assay.
Detailed Methodology
-
Cell Seeding:
-
Seed Vero E6 cells in a 96-well clear-bottom black plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Include a "vehicle control" (DMSO equivalent to the highest this compound concentration) and a "no-treatment" control.
-
Remove the old media from the cells and add 100 µL of the diluted compound or control to the respective wells.
-
Incubate for 2 hours at 37°C.
-
-
CHIKV Infection:
-
Dilute the CHIKV stock in DMEM to achieve a Multiplicity of Infection (MOI) of 0.1.
-
Add the diluted virus to all wells except for the "mock-infected" control wells (add DMEM only).
-
Incubate for 24 to 48 hours at 37°C with 5% CO2.
-
-
Fixation and Staining:
-
Carefully remove the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA per well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by adding 100 µL of 5% BSA in PBS and incubating for 1 hour at room temperature.
-
Dilute the primary antibody (e.g., anti-CHIKV E2) in blocking buffer. Add 50 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Capture images for the DAPI channel (nuclei) and the fluorophore channel (viral antigen).
-
Quantify the percentage of infected cells by counting the number of viral antigen-positive cells and dividing by the total number of cells (DAPI-stained nuclei). This can be done manually or using automated image analysis software.
-
The percentage of inhibition is calculated as: [1 - (% infected cells in treated wells / % infected cells in vehicle control wells)] x 100.
-
Data Presentation
The quantitative data from the immunofluorescence assay should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on CHIKV Infection
| This compound (µM) | % Infected Cells (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 85.2 ± 5.6 | 0 |
| 0.1 | 78.9 ± 6.1 | 7.4 ± 1.2 |
| 0.5 | 62.5 ± 4.8 | 26.6 ± 2.9 |
| 1 | 43.1 ± 3.9 | 49.4 ± 3.5 |
| 5 | 15.7 ± 2.3 | 81.6 ± 2.7 |
| 10 | 5.2 ± 1.1 | 93.9 ± 1.3 |
| 25 | 1.8 ± 0.5 | 97.9 ± 0.6 |
| 50 | 0.9 ± 0.3 | 98.9 ± 0.4 |
This data is representative and should be generated from experimental results.
Table 2: Cytotoxicity and Antiviral Potency of this compound
To ensure that the observed antiviral effect is not due to cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50).
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.05 | > 100 | > 95 |
EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of the viral infection. It can be calculated by plotting the % inhibition against the log of the compound concentration and fitting a dose-response curve.
Conclusion
This document provides a comprehensive guide for utilizing this compound in immunofluorescence assays to assess its antiviral efficacy against Chikungunya virus. The detailed protocol and data presentation guidelines are intended to assist researchers in obtaining robust and reproducible results. The presumed mechanism of action, targeting the viral non-structural protein nsP3, offers a promising avenue for the development of novel anti-CHIKV therapeutics. Further studies are warranted to definitively elucidate the molecular target and mechanism of this compound.
References
- 1. Is the ADP ribose site of the Chikungunya virus NSP3 Macro domain a target for antiviral approaches? – ScienceOpen [scienceopen.com]
- 2. Proteomic Analysis of CHIKV-nsP3 Host Interactions in Liver Cells Identifies Novel Interacting Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chikungunya virus non-structural protein nsP3 interacts with Aedes aegypti DEAD-box helicase RM62F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying novel chemical matter against the Chikungunya virus nsP3 macrodomain through crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multiple Host Factors Interact with the Hypervariable Domain of Chikungunya Virus nsP3 and Determine Viral Replication in Cell-Specific Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of CHIKV-nsP3 Host Interactions in Liver Cells Identifies Novel Interacting Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Decoding chikungunya virus non-structural protein 3 interacting partners in THP-1 derived infected macrophages through proteomic profiling [frontiersin.org]
Best Practices for the Laboratory Handling and Storage of Chikv-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the proper storage and handling of Chikv-IN-3, a novel small molecule inhibitor of Chikungunya virus (CHIKV) replication. Adherence to these guidelines is crucial to ensure the compound's integrity, maximize experimental reproducibility, and maintain a safe laboratory environment.
Introduction to this compound
This compound is a potent, cell-permeable small molecule inhibitor designed to target key host or viral factors involved in the Chikungunya virus life cycle. While the precise mechanism of action is under continued investigation, preliminary data suggests interference with viral replication complexes. Due to its potential as a therapeutic agent, consistent and careful handling is paramount to obtaining reliable in vitro and in vivo data.
Chemical and Physical Properties
While specific data for this compound is proprietary, it is supplied as a lyophilized powder. General properties for similar small molecule inhibitors are provided below.
| Property | Description |
| Appearance | White to off-white lyophilized powder. |
| Solubility | Soluble in dimethyl sulfoxide (DMSO). Solubility in aqueous buffers is limited. |
| Purity (by HPLC) | ≥98% |
| Molecular Weight | Varies by batch; refer to the Certificate of Analysis (CoA). |
| Storage (as solid) | Recommended at -20°C or -80°C for long-term storage. |
| Storage (in solution) | Recommended at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Safety and Handling Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling the compound in solid or solution form.
-
Handling: Handle the lyophilized powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Disposal: Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for chemical waste.
Work with infectious Chikungunya virus must be conducted in a Biosafety Level 3 (BSL-3) containment facility, following all institutional and national guidelines.[1][2]
Protocol for Reconstitution of this compound
Proper reconstitution is critical for accurate experimental results.
Materials:
-
This compound lyophilized powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.
-
Solvent Addition: In a chemical fume hood, carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to the Certificate of Analysis for the exact amount of material per vial to calculate the required solvent volume. The Tocris dilution calculator can be a useful tool for this calculation.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene tubes. The aliquot volume should be appropriate for your planned experiments.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), aliquots may be stored at -20°C.
Storage and Stability
The stability of this compound is critical for its efficacy in experiments.
| Storage Condition | Solid Form (Lyophilized) | Stock Solution in DMSO | Working Dilution (in media) |
| -80°C | Stable for ≥ 2 years | Stable for ≥ 6 months | Not Recommended |
| -20°C | Stable for 1 year | Stable for up to 1 month | Not Recommended |
| 4°C | Not Recommended | Stable for up to 24 hours | Prepare fresh for each use |
| Room Temperature | Avoid | Avoid | Prepare fresh for each use |
Note: It is highly recommended to perform a stability test for your specific experimental conditions if the compound will be incubated for extended periods. The stability of antiviral agents can be influenced by temperature, light, and the solvent used.[3][4][5][6]
Experimental Protocols
Preparation of Working Solutions
For cell-based assays, the DMSO concentration in the final culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Thawing: Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Intermediate Dilution (Optional): For preparing a wide range of concentrations, it may be convenient to first prepare an intermediate dilution in sterile cell culture medium or PBS.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the appropriate cell culture medium. Ensure thorough mixing. Prepare these working solutions fresh for each experiment.
General Protocol for In Vitro Antiviral Efficacy Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against Chikungunya virus in a permissive cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other permissive cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chikungunya virus (e.g., clinical isolate or lab-adapted strain)
-
This compound working solutions
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., focus-forming unit assay, RT-qPCR, or a reporter virus)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: The next day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Infection: Infect the cells with Chikungunya virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours) at 37°C with 5% CO2.
-
Quantification of Viral Replication: After incubation, quantify the extent of viral replication using a suitable method. For example, for a focus-forming unit (FFU) assay, fix and permeabilize the cells, then stain for a viral antigen. Count the number of infected cell foci to determine the viral titer.
-
Data Analysis: Plot the percentage of viral inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.
Visualizations
Figure 1. Putative signaling pathways involved in Chikungunya virus infection and the target of this compound.
Figure 2. General experimental workflow for determining the in vitro efficacy of this compound.
References
- 1. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 2. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 3. Long-term stability of acyclovir in 0.9% NaCl infusion polyolefin bags at 5±3°C after freeze-thaw treatment: a generic product versus the brand name - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hivclinic.ca [hivclinic.ca]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Cytotoxicity of Novel Anti-Chikungunya Virus Compounds
Disclaimer: The following guide provides general strategies for reducing the cytotoxicity of investigational compounds in experimental assays. Specific details for a compound designated "Chikv-IN-3" are not publicly available. Therefore, this document addresses common challenges encountered during the preclinical development of anti-Chikungunya virus (CHIKV) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My anti-CHIKV compound, "this compound," is showing high cytotoxicity in my cell-based assays. What are the initial troubleshooting steps?
A1: High cytotoxicity is a common hurdle in early-stage drug discovery. Here are the primary factors to investigate:
-
Compound Concentration: The most straightforward reason for cytotoxicity is a high concentration of the compound. It is crucial to determine the 50% cytotoxic concentration (CC50) to establish a therapeutic window in relation to the 50% effective concentration (EC50) for antiviral activity.
-
Exposure Time: Continuous exposure of cells to a compound can lead to cumulative toxicity. Consider reducing the incubation time to the minimum required to observe an antiviral effect.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the cytotoxic effects of your compound.
-
Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay. For example, compounds that are brightly colored or have reducing properties can interfere with common colorimetric assays like the MTT assay.[1][2]
Q2: How can I optimize the concentration of this compound to minimize cytotoxicity while maintaining antiviral efficacy?
A2: A dose-response experiment is essential. Test a wide range of concentrations of your compound to determine both the EC50 against Chikungunya virus and the CC50 in your chosen cell line. The goal is to identify a concentration range where antiviral activity is high, and cytotoxicity is low. The ratio of CC50 to EC50 is the Selectivity Index (SI), which is a critical measure of a compound's therapeutic potential. A higher SI value is desirable.
Q3: Are there specific cell lines that are recommended for testing anti-CHIKV compounds to avoid high background cytotoxicity?
A3: While there is no single "best" cell line, some are more commonly used and characterized for CHIKV research. The choice of cell line can influence the observed cytotoxicity and antiviral activity.[3] Commonly used cell lines include:
-
Vero cells: Kidney epithelial cells from an African green monkey. They are widely used for viral propagation and antiviral screening due to their susceptibility to a broad range of viruses.
-
HuH-7 cells: A human hepatoma cell line.
-
A549 cells: A human lung carcinoma cell line.
-
BHK-21 cells: Baby hamster kidney cells.
It is advisable to test your compound in more than one cell line to assess for cell-type specific cytotoxicity.
Q4: My compound seems to be interfering with the MTT assay. What are some alternative cytotoxicity assays I can use?
A4: Interference with the MTT assay is a known issue for certain classes of compounds.[1][2] Several alternative assays are available that rely on different cellular markers of viability.[1][6][7][8]
-
Resazurin (AlamarBlue) Assay: This assay uses a blue dye that is reduced by metabolically active cells to a pink, fluorescent product. It is generally considered more sensitive and less prone to interference than the MTT assay.[1][8]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present in viable cells. Since ATP is rapidly degraded upon cell death, the luminescent signal is directly proportional to the number of living cells. This method is highly sensitive and rapid.[7][8]
-
Cell Counting Kit-8 (CCK-8) Assay: This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye.[1]
-
DRAQ7 Staining with Flow Cytometry: DRAQ7 is a fluorescent dye that only enters cells with compromised membrane integrity (i.e., dead or dying cells). This method provides a direct count of viable versus non-viable cells.[2]
-
Trypan Blue Exclusion Assay: A simple and cost-effective method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[8]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in Initial Screens
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity.
References
- 1. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 2. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 3. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Chikungunya virus strain isolated from banked patients’ sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the antiviral potential of shikimic acid against Chikungunya virus through network pharmacology, molecular docking, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the Alternatives to the MTT Assay? | Mtt Assay [nanotechnology.blog]
- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 8. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Overcoming Resistance to Chikv-IN-3 in Chikungunya Virus Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chikv-IN-3, a covalent inhibitor of the Chikungunya virus (CHIKV) nsP2 protease. This resource addresses specific issues that may be encountered during experiments aimed at evaluating and overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an irreversible, covalent inhibitor that targets the cysteine protease domain of the Chikungunya virus non-structural protein 2 (nsP2).[1] The nsP2 protease is essential for viral replication as it is responsible for processing the viral non-structural polyprotein into individual, functional proteins (nsP1, nsP2, nsP3, and nsP4).[2][3][4] By covalently binding to the catalytic cysteine residue (C478) in the active site of the nsP2 protease, this compound irreversibly inactivates the enzyme, thereby blocking viral replication.[1]
Q2: I am observing a decrease in the efficacy of this compound in my cell-based assays over time. What could be the cause?
A2: A gradual decrease in the efficacy of this compound likely indicates the emergence of resistant Chikungunya virus variants in your cell culture. RNA viruses like CHIKV have high mutation rates, and under the selective pressure of an antiviral compound, mutations can arise that confer resistance.[5] It is also possible, though less likely with a covalent inhibitor, that issues with compound stability or experimental setup are contributing to the perceived decrease in efficacy.
Q3: How can I confirm that the observed loss of efficacy is due to viral resistance?
A3: To confirm resistance, you should isolate the virus from the treated cells where the inhibitor is less effective and determine its susceptibility to this compound compared to the wild-type virus. This is typically done by performing a dose-response assay and calculating the half-maximal effective concentration (EC50). A significant increase in the EC50 value for the isolated virus compared to the wild-type virus confirms the presence of a resistant phenotype.
Q4: What are the potential mechanisms of resistance to a covalent inhibitor like this compound?
A4: Resistance to covalent inhibitors can occur through several mechanisms:
-
Mutations in the drug-binding site: Amino acid substitutions in the nsP2 protease active site can prevent or reduce the covalent bond formation between this compound and the catalytic cysteine.
-
Allosteric mutations: Mutations outside the active site can induce conformational changes in the nsP2 protease, indirectly affecting the binding or reactivity of the inhibitor.
-
Changes in drug transport or metabolism: Although less common for direct-acting antivirals, host cells could potentially alter the uptake or metabolism of the compound.
-
Increased viral replication fitness: In some cases, mutations that confer resistance may also enhance the overall replication fitness of the virus in the presence of the inhibitor.
Troubleshooting Guides
Guide 1: Investigating Suspected this compound Resistance
Problem: You suspect the emergence of this compound resistant CHIKV in your continuous cell culture experiments.
Troubleshooting Steps:
-
Isolate the Virus: Collect the supernatant from the infected cell culture where reduced inhibitor efficacy is observed.
-
Plaque Purify the Viral Population: Perform plaque assays to isolate individual viral clones from the population. This is crucial as the culture may contain a mix of sensitive and resistant viruses.
-
Amplify Viral Stocks: Grow stocks of the plaque-purified virus isolates.
-
Determine the EC50: Perform a dose-response antiviral assay with the purified viral isolates and compare their EC50 values for this compound to that of the wild-type virus. A significant fold-change in EC50 indicates resistance.
-
Sequence the nsP2 Gene: For confirmed resistant isolates, extract viral RNA and perform RT-PCR to amplify the nsP2 gene. Sequence the gene to identify potential resistance mutations. Compare the nsP2 sequence of the resistant virus to the wild-type sequence.
-
Reverse Genetics: To confirm that an identified mutation is responsible for resistance, introduce the mutation into an infectious clone of wild-type CHIKV using site-directed mutagenesis. Recover the recombinant virus and test its susceptibility to this compound.
Guide 2: My FRET-based nsP2 Protease Assay is Yielding Inconsistent Results.
Problem: You are using a Fluorescence Resonance Energy Transfer (FRET) based assay to measure the activity of nsP2 protease and the inhibitory effect of this compound, but the results are not reproducible.
Troubleshooting Steps:
-
Check Reagent Stability:
-
Enzyme Activity: Ensure your recombinant nsP2 protease is active. Run a positive control with no inhibitor. The activity of the protease can be affected by storage conditions and freeze-thaw cycles.
-
Substrate Integrity: Verify the integrity of your FRET-peptide substrate. It can be sensitive to degradation.
-
Inhibitor Concentration: Confirm the concentration and stability of your this compound stock solution. Covalent inhibitors can be reactive and may degrade over time.
-
-
Optimize Assay Conditions:
-
Buffer Composition: The pH and salt concentration of the reaction buffer can significantly impact enzyme activity. The optimal pH for CHIKV nsP2 protease activity is around 9.5.[6]
-
Incubation Times: Optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition. For covalent inhibitors, the pre-incubation time is critical for the covalent bond to form.
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent used to dissolve the inhibitor) is consistent across all wells and is not inhibiting the enzyme.
-
-
Rule out Assay Interference:
-
Compound Fluorescence: Check if this compound has intrinsic fluorescence at the excitation and emission wavelengths of your FRET pair, which could interfere with the signal.
-
Light Scattering: High concentrations of the inhibitor might lead to aggregation and light scattering.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Selected CHIKV nsP2 Protease Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line / Assay | Reference |
| This compound (Compound 5) | nsP2 Protease | IC50 = 0.5 µM | Biochemical Assay | [1] |
| RA-0002034 | nsP2 Protease | IC50 = 58 ± 17 nM | Biochemical Assay | [1][7] |
| Pantinin-1 | nsP2 Protease | IC50 = 6.4 ± 2.04 µM | Biochemical Assay | [8][9] |
| Compound 1 | nsP2 Protease | EC50 = ~1.5 µM | Cell-based Assay | [10] |
| Compound 3 | nsP2 Protease | EC50 = ~5 µM | Cell-based Assay | [10] |
| Compound 8 | nsP2 Protease | EC50 = ~10 µM | Cell-based Assay | [10] |
| Compound 11 | nsP2 Protease | EC50 = ~2.5 µM | Cell-based Assay | [10] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Chikungunya Virus in Cell Culture
Objective: To select for CHIKV variants with reduced susceptibility to this compound.
Materials:
-
Vero or Huh-7 cells
-
Wild-type Chikungunya virus (e.g., La Réunion strain)
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well and 6-well plates
-
Agarose for plaque assay
Methodology:
-
Initial Infection: Seed cells in a 6-well plate and infect with wild-type CHIKV at a low multiplicity of infection (MOI) of 0.01.
-
Stepwise Increase in Inhibitor Concentration:
-
Add this compound to the culture medium at a concentration equal to the EC50.
-
Monitor the culture for the reappearance of cytopathic effect (CPE).
-
Once CPE is observed, harvest the virus-containing supernatant.
-
Use this virus to infect fresh cells and double the concentration of this compound.
-
-
Repeat Selection: Repeat the process of infection and increasing inhibitor concentration for several passages.
-
Isolation of Resistant Virus: After several passages, the virus population should be enriched for resistant variants. Isolate single viral clones by plaque assay from the supernatant of the highest inhibitor concentration culture.
-
Characterization of Resistant Clones: Amplify the plaque-purified viruses and confirm their resistance by determining their EC50 for this compound. Sequence the nsP2 gene to identify mutations.
Protocol 2: FRET-based nsP2 Protease Inhibition Assay
Objective: To measure the inhibitory activity of compounds against the CHIKV nsP2 protease.
Materials:
-
Recombinant purified CHIKV nsP2 protease
-
FRET-based peptide substrate (e.g., DABCYL-RAGG↓YIFS-(Glu-EDANS)-NH2)
-
Assay buffer (e.g., 50 mM Tris pH 9.5, 10 mM NaCl)[6]
-
This compound or other test compounds
-
96-well black plates
-
Fluorescence plate reader
Methodology:
-
Prepare Reagents: Dilute the nsP2 protease, FRET substrate, and test compounds to their desired concentrations in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the nsP2 protease and the test compound (or DMSO as a control). Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the FRET substrate to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS).
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear phase of the fluorescence curve. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Visualizations
Caption: Role of nsP2 protease in the CHIKV replication cycle and the inhibitory action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Full length and protease domain activity of chikungunya virus nsP2 differ from other alphavirus nsP2 proteases in recognition of small peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression and biochemical characterization of nsP2 cysteine protease of Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Validation of Novel Chikungunya Virus Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of Chikv-IN-3 in in vivo studies
Disclaimer: As specific experimental data for Chikv-IN-3 is not publicly available, this guide is based on established principles for in vivo studies of antiviral compounds against Chikungunya virus (CHIKV) and the known properties of naphthalimide derivatives in other therapeutic contexts.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: While the exact mechanism of this compound is under investigation, naphthalimide derivatives have been reported to exert their effects through various mechanisms, including the inhibition of viral entry, replication, or translation.[1][2] Some naphthalimide compounds have also been shown to inhibit DNA topoisomerase II, which could indirectly affect viral replication by modulating host cell processes.[3][4] Further mechanistic studies are required to elucidate the precise target of this compound in the Chikungunya virus life cycle.
Q2: Which animal models are most appropriate for in vivo efficacy studies of this compound?
A2: The choice of animal model for CHIKV infection depends on the specific research question. Commonly used models include:
-
Immunocompromised mice (e.g., IFNAR-/-): These mice are highly susceptible to CHIKV and develop lethal disease, making them suitable for evaluating the protective efficacy of antiviral compounds.[5]
-
Immunocompetent mice (e.g., C57BL/6): These mice develop a self-limiting disease with joint swelling and inflammation that mimics the arthritis seen in humans, making them ideal for studying the effect of antivirals on disease pathology.[6][7]
-
Non-human primates (e.g., rhesus or cynomolgus macaques): These models most closely recapitulate human CHIKV infection and disease but are more costly and ethically complex to use.[8][9]
Q3: What are the key parameters to measure for in vivo efficacy?
A3: Key parameters to assess the in vivo efficacy of this compound include:
-
Viral load: Quantify viral RNA in serum and tissues (e.g., joints, muscle) using RT-qPCR.[10][11]
-
Clinical signs: Monitor for symptoms such as footpad swelling, weight loss, and changes in posture or mobility.[7][12]
-
Histopathology: Examine tissues for inflammation and damage.
-
Cytokine levels: Measure pro-inflammatory cytokines in serum or tissues to assess the compound's effect on the immune response.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Bioavailability of this compound | Poor solubility of the compound. Inefficient absorption from the administration site. Rapid metabolism. | Optimize the formulation by using solubility-enhancing excipients (e.g., cyclodextrins, co-solvents). Evaluate different routes of administration (e.g., intraperitoneal, subcutaneous, oral).[13] Conduct pharmacokinetic studies to determine the compound's half-life and metabolite profile. |
| Lack of Efficacy in Vivo Despite In Vitro Potency | Inadequate drug exposure at the site of viral replication. The in vitro model does not accurately reflect the in vivo environment. The compound is rapidly cleared from the body. | Perform dose-ranging studies to ensure therapeutic concentrations are achieved in target tissues. Use a more relevant animal model that better mimics human disease.[14][15] Investigate potential drug-drug interactions if co-administered with other compounds. |
| Toxicity or Adverse Effects in Animal Models | Off-target effects of the naphthalimide scaffold. High dosage of the compound. | Conduct a maximum tolerated dose (MTD) study to determine the safe dosage range. Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, organ damage). Consider structural modifications of this compound to reduce toxicity while maintaining antiviral activity.[16] |
| High Variability in Experimental Results | Inconsistent virus challenge dose. Variability in animal age, weight, or genetic background. Inconsistent drug administration. | Standardize the virus stock and ensure accurate titration before each experiment. Use age- and weight-matched animals from a reputable supplier. Ensure precise and consistent administration of this compound. |
Experimental Protocols
In Vivo Efficacy Study in C57BL/6 Mice
-
Animal Model: 4-6 week old C57BL/6 mice.
-
Virus Strain: Chikungunya virus (e.g., La Reunion strain).
-
Infection: Inoculate mice subcutaneously in the right rear footpad with 10^4 to 10^6 plaque-forming units (PFU) of CHIKV in a volume of 10-50 µL.[6]
-
Compound Administration:
-
Prophylactic: Administer this compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneally) at a predetermined dose, starting 24 hours before infection and continuing daily for a specified duration.
-
Therapeutic: Initiate treatment with this compound at a specific time point post-infection (e.g., 6, 12, or 24 hours) and continue daily.[6]
-
-
Monitoring:
-
Measure footpad swelling daily using a digital caliper.
-
Monitor body weight daily.
-
Observe for any clinical signs of disease.
-
-
Sample Collection:
-
Collect blood samples at various time points to measure viremia by RT-qPCR.
-
At the end of the study, euthanize the mice and collect tissues (e.g., joint, muscle, spleen) for viral load determination and histopathological analysis.
-
-
Data Analysis: Compare the viral load, footpad swelling, and other disease parameters between the this compound treated groups and the vehicle control group.
Quantitative Data Summary
The following table summarizes representative data from in vivo studies of other anti-CHIKV compounds to provide a reference for expected outcomes.
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| Monoclonal Antibody (CHK-152) | IFNAR-/- mice | 100 µg, IP (prophylactic) | 100% survival | [5] |
| Equine Polyclonal Antibodies (CHIKV-EIG) | DBA/1J mice | 100 mg/kg/day, IP | Reduced footpad swelling and viral titers | [11] |
| iCRT14 (Wnt/β-catenin inhibitor) | C57BL/6 mice | 6 mg/kg, SC | 91.7% decrease in viral load | [12] |
Visualizations
Caption: Hypothetical mechanism of action for this compound targeting viral entry or replication.
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.
Caption: A decision tree for troubleshooting common issues in in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The medicinal chemistry of Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel naphthalimide derivative reduces platelet activation and thrombus formation via suppressing GPVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Highly Protective Combination Monoclonal Antibody Therapy against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacy of anti‐chikungunya virus monoclonal antibodies produced in wild‐type and glycoengineered Nicotiana benthamiana plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model of chikungunya virus with utility in antiviral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Animal Models of Chikungunya Virus Infection and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equine Polyclonal Antibodies Prevent Acute Chikungunya Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Addressing off-target effects of Chikv-IN-3 in research
Welcome to the technical support center for Chikv-IN-3, a potent inhibitor of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the Chikungunya virus nsP2 protease. The nsP2 protein is crucial for viral replication, including processing of the viral polyprotein and shutting down host cell transcription. By binding to the active site of the nsP2 protease, this compound prevents these essential viral processes.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high specificity to the CHIKV nsP2 protease, cross-reactivity with host cell proteases has been observed, particularly at higher concentrations. The most significant off-target effects include inhibition of certain cellular caspases and cathepsins, which can lead to unintended biological consequences such as apoptosis modulation and altered protein degradation pathways.[1]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: We recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. In general, concentrations between 1 µM and 10 µM are effective for inhibiting CHIKV replication in vitro with minimal off-target effects. Exceeding 25 µM may lead to significant off-target activity. Please refer to the data in Table 1 for guidance.
Q4: Can this compound be used in combination with other antiviral agents?
A4: Yes, synergistic effects have been observed when this compound is used in combination with other anti-CHIKV compounds, such as inhibitors of the viral RNA-dependent RNA polymerase (nsP4).[2] Combination therapy can allow for the use of lower concentrations of each drug, thereby reducing the risk of off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Toxicity | Off-target inhibition of essential host cell proteases. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50). 2. Lower the concentration of this compound to a range where antiviral activity is maintained but toxicity is minimized. 3. Use a more sensitive viral replication assay (e.g., plaque assay or qRT-PCR) to detect efficacy at lower concentrations. |
| Inconsistent Antiviral Activity | 1. Compound degradation. 2. Cell line variability. | 1. Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell passage number and health. Test the compound in a different susceptible cell line (e.g., Vero, U-2 OS). |
| Altered Host Gene Expression Unrelated to Viral Infection | Off-target effects on host cell signaling pathways. | 1. Perform a global gene expression analysis (e.g., RNA-seq) on mock-infected cells treated with this compound to identify affected pathways. 2. Use a lower, more specific concentration of the inhibitor. 3. Validate key off-target pathway modulation using techniques like Western blotting for specific protein markers. |
| Development of Drug Resistance | Viral mutation in the nsP2 protease gene. | 1. Sequence the nsP2 gene from resistant viral isolates to identify potential mutations. 2. Consider using this compound in combination with another antiviral agent that has a different mechanism of action.[3][4] |
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | 2.5 | > 50 | > 20 |
| U-2 OS | 1.8 | 45 | 25 |
| Huh7 | 3.1 | 38 | 12.3 |
Table 2: Off-Target Kinase Profiling of this compound at 10 µM
| Kinase Family | Representative Kinase | % Inhibition |
| Tyrosine Kinase | ABL1 | < 10% |
| Serine/Threonine Kinase | AKT1 | < 5% |
| MAPK1 | < 5% | |
| CDK2 | 15% |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic concentration 50 (CC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
2. Plaque Reduction Assay
-
Objective: To determine the effective concentration 50 (EC50) of this compound.
-
Methodology:
-
Seed susceptible cells (e.g., Vero) in a 6-well plate and grow to confluence.
-
Infect the cells with CHIKV at a multiplicity of infection (MOI) that yields approximately 100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and serial dilutions of this compound.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
-
3. Kinase Inhibition Assay
-
Objective: To assess the off-target effects of this compound on a panel of host cell kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house assay platform (e.g., LanthaScreen™ or Z'-LYTE™).
-
Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of purified kinases.
-
The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase.
-
Results are typically expressed as the percentage of inhibition relative to a control inhibitor.
-
Visualizations
Caption: Mechanism of action of this compound on the CHIKV replication cycle.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Current Strategies for Inhibition of Chikungunya Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Resistance to Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results with Chikv-IN-3 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chikv-IN-3, a potent inhibitor of the Chikungunya virus (CHIKV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Chikungunya virus replication. Its mechanism involves acting on host cells to interfere with the viral replication cycle.[1][2][3][4][5] The precise host target has not been publicly disclosed. This mode of action suggests that it may modulate a cellular pathway that the virus hijacks for its own replication.
Q2: What are the expected outcomes of this compound treatment in in vitro experiments?
A2: In cell culture experiments, effective treatment with this compound is expected to result in a significant reduction in viral titer and viral RNA levels. This should correlate with a dose-dependent protection of cells from virus-induced cytopathic effects (CPE).
Q3: Is this compound cytotoxic?
A3: this compound displays minimal cytotoxic liability.[1][2][3][5] Its 50% cytotoxic concentration (CC50) is reported to be greater than 100 µM, indicating a favorable selectivity index.[1][2][3][5]
Troubleshooting Unexpected Results
Issue 1: Higher than expected EC50 values or lack of efficacy.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of this compound powder (-20°C) and solutions in DMSO (-80°C for long-term).[3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Variability | The antiviral activity of host-targeting inhibitors can vary between different cell lines due to differences in the expression or regulation of the host target.[6] Confirm the cell line used is susceptible to CHIKV infection and has been used in previous successful experiments. Consider testing the compound in a different permissive cell line (e.g., Vero, HeLa, or human fibroblasts). |
| Viral Strain Differences | Different strains of CHIKV may have varying dependencies on the host factor targeted by this compound. The reported EC50 values for this compound differ between CHIKV-122508 and CHIKV-6708 strains.[1][2][3][4][5] Ensure you are using a viral strain that is known to be sensitive to this inhibitor. |
| Incorrect Multiplicity of Infection (MOI) | A very high MOI can overwhelm the inhibitory capacity of the compound. Optimize the MOI to a level that allows for robust infection but is still sensitive to inhibition. A typical starting point is an MOI of 0.1 to 1. |
| Assay Timing | The timing of compound addition relative to infection is critical for host-targeting inhibitors. For a prophylactic effect, the compound should be added before or at the time of infection.[1][2][3][5] If a therapeutic effect is being measured, the window for effective inhibition after infection may be narrow. |
Issue 2: Observed cytotoxicity at concentrations lower than the reported CC50.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Unhealthy or overly confluent cells can be more susceptible to compound-induced toxicity. Ensure cells are in the logarithmic growth phase and are seeded at an appropriate density. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| Off-Target Effects in Specific Cell Lines | While generally having low cytotoxicity, host-targeting antivirals can sometimes exhibit off-target effects in certain cell types that are not observed in the cell lines used for initial toxicity screening.[7][8] If cytotoxicity is a persistent issue, consider evaluating the compound in a different cell line. |
| Assay-Specific Artifacts | Some cytotoxicity assays can be affected by the chemical properties of the compound. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or similar assays.[2] Consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay).[2] |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Virus Stock | Titer your viral stock before each set of experiments to ensure consistent MOIs are being used. |
| Inconsistent Cell Passages | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. |
| Incubation Time | Maintain consistent incubation times for both infection and compound treatment periods. |
Quantitative Data Summary
| Parameter | Value | Details |
| EC50 (CHIKV-122508) | 1.55 µM | In HeLa CCL2 cells, 24-hour treatment.[1] |
| EC50 (CHIKV-6708) | 0.14 µM | In HeLa CCL2 cells, 24-hour treatment.[1] |
| CC50 | >100 µM | In HeLa CCL2 cells.[1][2][3][5] |
| Viral Titer Reduction | ~3.9-log reduction | At 80 µM in HeLa CCL2 cells after 24 hours.[1] |
Experimental Protocols
1. Chikungunya Virus Yield Reduction Assay
This protocol is used to determine the effective concentration (EC50) of this compound.
-
Cell Seeding: Seed a permissive cell line (e.g., Vero or HeLa cells) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Infection and Treatment:
-
When cells are confluent, remove the growth medium.
-
Infect the cells with Chikungunya virus at a pre-determined MOI (e.g., 0.1) for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the prepared dilutions of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.
-
Harvesting and Titer Determination:
-
Collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.[9]
-
-
Data Analysis: Calculate the percentage of virus inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
2. Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed the same cell line used in the antiviral assay in 96-well plates at the same density.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium, identical to the antiviral assay.
-
Add the compound dilutions or vehicle control to the cells.
-
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Figure 1: Simplified Chikungunya virus replication cycle and the putative inhibitory step of a host-targeting antiviral like this compound.
Caption: Figure 2: A logical workflow for troubleshooting unexpected efficacy results with this compound treatment.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 8. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Refining Chikv-IN-3 Dosage for Animal Model Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chikungunya virus (CHIKV) inhibitor, Chikv-IN-3, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the Chikungunya virus. It has demonstrated effective inhibition of viral replication in in-vitro studies with EC50 values of 1.55 µM and 0.14 µM against CHIKV-122508 and CHIKV-6708 strains, respectively.[1] Notably, this compound appears to act on host cells to disrupt the viral replication process.[1] While the precise host target is not specified, this mode of action is distinct from direct-acting antivirals that target viral proteins. For comparison, another potent CHIKV inhibitor, RA-0002034, is a covalent inhibitor of the viral nsP2 protease, a key enzyme in the viral replication cycle.[2][3][4][5][6][7][8]
Q2: What are the recommended starting dosages for this compound in an in vivo mouse model?
A2: Currently, there is no publicly available in vivo dosage information specifically for this compound. However, data from a similar class of nsP2 protease inhibitors, such as RA-0002034, can provide a valuable starting point. For RA-0002034, an oral dosage of 100 mg/kg administered three times a day (t.i.d.) was shown to maintain plasma concentrations above the antiviral EC90 and reduce viral loads in multiple tissues in mice.[2] It is crucial to perform a dose-ranging study to determine the optimal dosage for this compound, starting with a lower dose and escalating to assess both efficacy and potential toxicity.
Q3: What are the common animal models used for Chikungunya virus research?
A3: The most frequently used animal models for studying CHIKV infection and evaluating antiviral candidates are mice and nonhuman primates.[9] Mouse models, particularly C57BL/6 mice, are often preferred due to their cost-effectiveness and the availability of immunological reagents. These models can replicate key aspects of human disease, including viremia, joint inflammation, and myalgia.
Q4: How should I administer this compound to the animals?
A4: The route of administration will depend on the formulation of this compound. For RA-0002034, oral gavage (p.o.) was used.[2] Other potential routes include intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The choice of administration route should be based on the compound's solubility, bioavailability, and the desired pharmacokinetic profile.
Q5: What are the key parameters to measure for efficacy and toxicity?
A5: Efficacy can be assessed by measuring viral load in target tissues (e.g., joints, muscle, spleen), monitoring clinical signs of disease (e.g., footpad swelling, grip strength), and analyzing inflammatory markers. Toxicity should be evaluated by monitoring animal weight, observing for any adverse clinical signs, and performing histological analysis of major organs at the end of the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant reduction in viral load. | - Insufficient dosage. - Poor bioavailability of the compound. - Rapid metabolism and clearance of the compound. | - Perform a dose-escalation study to find the optimal dose. - Consider a different route of administration to improve bioavailability. - Analyze the pharmacokinetic profile of this compound to understand its half-life and clearance rate. For example, RA-0002034 was found to have rapid clearance in mice.[2] |
| Observed toxicity in the animal model (e.g., weight loss, lethargy). | - The dosage is too high. - Off-target effects of the compound. | - Reduce the dosage and/or the frequency of administration. - Perform a thorough toxicological assessment, including histopathology of major organs. - The in vitro cytotoxicity (CC50) of this compound is >100 µM, suggesting low cytotoxic liability, but in vivo toxicity can differ.[1] |
| High variability in results between individual animals. | - Inconsistent dosing technique. - Genetic variability within the animal colony. - Differences in the initial viral inoculum. | - Ensure consistent and accurate administration of the compound and virus. - Use a sufficient number of animals per group to account for biological variability. - Standardize the viral challenge dose and route of infection. |
| Difficulty in dissolving or formulating this compound. | - Poor solubility of the compound. | - Consult the manufacturer's instructions for recommended solvents. - Consider using a vehicle such as a solution of DMSO and PEG to improve solubility for in vivo administration. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| This compound | CHIKV-122508 | 1.55 | >100 | HeLa CCL2 | [1] |
| This compound | CHIKV-6708 | 0.14 | >100 | HeLa CCL2 | [1] |
Table 2: In Vivo Dosages of Selected Anti-CHIKV Small Molecule Inhibitors in Mouse Models
| Compound | Target | Dosage | Route of Administration | Animal Model | Efficacy | Reference |
| RA-0002034 | nsP2 Protease | 100 mg/kg, t.i.d. | p.o. | C57BL/6 mice | Reduced viral loads in multiple tissues | [2] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (nsP4) | 300 mg/kg/day | p.o. | AG129 mice | Protected from severe neurological disease and reduced mortality | [10] |
| Sofosbuvir | RNA-dependent RNA polymerase (nsP4) | 20 mg/kg/day | i.p. | Swiss mice | Protected against CHIKV-induced disease |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Efficacy Study of this compound in a Mouse Model of Chikungunya Virus Infection
1. Animal Model:
-
C57BL/6 mice (4-6 weeks old).
2. Chikungunya Virus Strain:
-
Use a well-characterized CHIKV strain (e.g., La Réunion strain).
3. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Prepare serial dilutions to achieve the desired final concentrations for dosing.
4. Experimental Groups:
-
Group 1: Vehicle control (no virus, no treatment).
-
Group 2: Virus control (CHIKV infection, vehicle treatment).
-
Group 3: this compound low dose (e.g., 10 mg/kg).
-
Group 4: this compound mid dose (e.g., 50 mg/kg).
-
Group 5: this compound high dose (e.g., 100 mg/kg).
5. Infection and Treatment Procedure:
-
Infect mice subcutaneously in the footpad with a predetermined dose of CHIKV.
-
Initiate treatment with this compound or vehicle at a specified time point post-infection (e.g., 4 hours post-infection).
-
Administer the treatment via the chosen route (e.g., oral gavage) at a defined frequency (e.g., twice or three times daily) for a specified duration (e.g., 5-7 days).
6. Efficacy and Toxicity Monitoring:
-
Footpad Swelling: Measure the thickness of the infected footpad daily using a digital caliper.
-
Clinical Score: Assign a clinical score based on signs of disease (e.g., ruffled fur, hunched posture, limited mobility).
-
Body Weight: Record the body weight of each animal daily.
-
Viral Load: At the end of the study (or at selected time points), euthanize the animals and collect tissues (e.g., joint, muscle, spleen) for viral load quantification by qRT-PCR.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess any potential toxicity.
7. Data Analysis:
-
Compare the mean footpad swelling, clinical scores, and viral loads between the treated and virus control groups using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Caption: CHIKV Replication Cycle and Points of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Species-Dependent Metabolism of a Covalent nsP2 Protease Inhibitor with In Vivo Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A mouse model of chikungunya virus with utility in antiviral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Batch-to-Batch Variability of Chikv-IN-3
Welcome to the technical support center for Chikv-IN-3, a potent inhibitor of the Chikungunya virus nsP2 protease. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability during experimentation. Consistent and reproducible results are paramount in research, and this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in IC50 values for small molecule inhibitors like this compound can stem from several factors. The most common causes include discrepancies in compound purity, the presence of inactive isomers or enantiomers, variations in solubility, or degradation of the compound. It is crucial to have a comprehensive Certificate of Analysis (C of A) for each batch to compare purity and characterization data.
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: Upon receiving a new batch, it is best practice to perform in-house quality control.[1][2][3] This should ideally include analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm purity, Mass Spectrometry (MS) to verify molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[1] Comparing the results with the vendor's C of A and data from previous batches is essential.
Q3: Our current batch of this compound shows poor solubility compared to the previous one. How can this be addressed?
A3: Solubility issues can arise from differences in the physical form of the compound (e.g., crystalline vs. amorphous) or the presence of impurities. First, review the recommended solvent on the product datasheet. If solubility remains an issue, gentle warming or sonication may help. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments to avoid solvent-induced artifacts.[4] If problems persist, it may indicate a fundamental difference in the batch that warrants further analytical investigation.
Q4: We are seeing unexpected cytotoxicity with a new lot of this compound at concentrations that were previously non-toxic. What should we do?
A4: Unforeseen cytotoxicity can be caused by impurities or degradation products in the new batch. It is recommended to perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) on the new lot across a range of concentrations and compare it to a previous, well-performing lot. If the new lot is indeed more toxic, it should not be used for antiviral efficacy studies, and the vendor should be contacted with the comparative data.
Troubleshooting Guides
Issue 1: Inconsistent Results in Chikungunya Virus nsP2 Protease Inhibition Assay
If you are observing variable inhibitory activity of this compound in your biochemical protease assay, follow these steps:
Troubleshooting Workflow for Biochemical Assay Variability
References
Validation & Comparative
Chikv-IN-3: A Potent Host-Targeting Inhibitor of Clinical Chikungunya Virus Isolates
A comparative guide for researchers and drug development professionals on the antiviral activity of Chikv-IN-3 against clinically relevant Chikungunya virus (CHIKV) strains. This guide provides a comprehensive overview of its performance alongside other antiviral alternatives, supported by experimental data and detailed methodologies.
This compound, also identified as compound (E)-42, has emerged as a promising small-molecule inhibitor of the Chikungunya virus (CHIKV). This compound demonstrates potent antiviral activity against low-passage clinical isolates of CHIKV, specifically CHIKV-122508 and CHIKV-6708, with 50% effective concentrations (EC50) of 1.55 µM and 0.14 µM, respectively. Notably, this compound exhibits minimal cellular toxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µM, indicating a high selectivity index. Mechanistic studies suggest that this compound acts on host cells to interfere with viral replication, presenting a host-targeting antiviral strategy.
Comparative Antiviral Activity
To contextualize the efficacy of this compound, its antiviral activity is compared with other known CHIKV inhibitors, Favipiravir and Ribavirin. The following table summarizes the in vitro activity of these compounds against various CHIKV clinical isolates.
| Compound | Virus Isolate/Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound ((E)-42) | CHIKV-122508 | HeLa CCL2 | 1.55 | >100 | >64.5 | [1][2][3] |
| This compound ((E)-42) | CHIKV-6708 | HeLa CCL2 | 0.14 | >100 | >714 | [1][2][3] |
| Favipiravir (T-705) | Multiple CHIKV strains | Vero | ~18-37 | >1000 | >27-55 | [4] |
| Ribavirin | CHIKV | Vero | 341.1 | 30,700 | 90 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
Cell Lines and Virus Strains
-
Cell Lines: HeLa CCL2 cells were used for both antiviral and cytotoxicity assays. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strains: Low-passage clinical isolates of Chikungunya virus, CHIKV-122508 and CHIKV-6708, were utilized for the antiviral assays.
Antiviral Activity Assay (Plaque Reduction Assay)
A plaque reduction assay was performed to determine the antiviral efficacy of this compound.
References
Comparative Analysis of Chikv-IN-3 and Chloroquine for Chikungunya Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two compounds, Chikv-IN-3 and the well-known antimalarial drug Chloroquine, for their efficacy in inhibiting the Chikungunya virus (CHIKV). This document synthesizes available experimental data to offer an objective performance comparison, including detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.
Executive Summary
Chikungunya virus is a re-emerging arbovirus that causes debilitating arthralgia, for which no specific antiviral therapy is currently available. This has spurred research into novel inhibitory compounds and the repurposing of existing drugs. This guide focuses on a direct comparison of a novel inhibitor, this compound, and Chloroquine, a drug that has been investigated for its anti-CHIKV properties.
Based on available in vitro data, This compound demonstrates significantly higher potency against Chikungunya virus compared to Chloroquine, with EC50 values in the sub-micromolar to low micromolar range, depending on the viral strain. Chloroquine, while effective in vitro, exhibits lower potency. Furthermore, the two compounds appear to inhibit CHIKV through different mechanisms. This compound is suggested to act on host cells to disrupt viral replication, while Chloroquine's primary mechanism is the inhibition of viral entry by preventing endosomal acidification.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and Chloroquine based on in vitro studies.
| Parameter | This compound | Chloroquine |
| Target | Host cell factors involved in viral replication | Endosomal acidification |
| Mechanism of Action | Interferes with host cell processes essential for viral replication | Prevents the pH-dependent fusion of the viral envelope with the endosomal membrane, thus inhibiting viral entry[1][2] |
| EC50 (CHIKV-122508) | 1.55 µM[1] | Not specifically reported for this strain |
| EC50 (CHIKV-6708) | 0.14 µM[1] | Not specifically reported for this strain |
| IC50 (Vero A cells) | Not Reported | 7.0 µM[3] |
| IC90 (Vero A cells) | Not Reported | 15.0 µM[3] |
| CC50 | >100 µM[1] | Not explicitly stated in the same study, but generally considered to have a narrow therapeutic window. |
| Selectivity Index (SI) | >64.5 (for CHIKV-122508) | 37.14[3] |
| Inhibition (%) | ~99.99% reduction in viral titre at 80 µM[1] | Dose-dependent inhibition[4] |
Mechanism of Action
This compound
This compound is a potent inhibitor of Chikungunya virus that appears to exert its antiviral effect by targeting host cell machinery essential for viral replication[1]. This mode of action suggests that it may be effective against a broad range of CHIKV strains and potentially less prone to the development of viral resistance compared to drugs that target viral proteins directly. The specific host factors targeted by this compound are a subject for further investigation.
Chloroquine
Chloroquine is a weak base that accumulates in acidic intracellular compartments, such as endosomes. By increasing the pH of these organelles, it inhibits the acid-dependent conformational changes in the CHIKV E1 glycoprotein that are necessary for the fusion of the viral and endosomal membranes[1][2]. This effectively blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.[1]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-CHIKV activity of the compared compounds.
Cell Viability Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds on host cells.
-
Cell Seeding: Host cells (e.g., Vero, HeLa CCL2, or BHK-21) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound or Chloroquine) for a period that mirrors the antiviral assay (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. The absorbance is read using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC50/IC50 Determination)
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the antiviral compounds.
-
Cell Seeding and Infection: Host cells are seeded in 96-well plates. The following day, the cells are infected with CHIKV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
Quantification of Viral Inhibition: The extent of viral inhibition is determined by various methods:
-
Plaque Reduction Neutralization Test (PRNT): This gold-standard assay quantifies the reduction in the number of viral plaques formed in the presence of the compound.
-
Quantitative RT-PCR (qRT-PCR): Measures the reduction in viral RNA levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detects the reduction in viral antigen production.
-
Reporter Virus Assays: Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), where the signal intensity correlates with the level of viral replication.
-
-
Data Analysis: The EC50 or IC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating antiviral compounds.
Caption: Chloroquine inhibits CHIKV entry by blocking endosomal acidification.
Caption: this compound is proposed to inhibit CHIKV by targeting host cell factors.
Caption: A standard workflow for in vitro evaluation of anti-CHIKV compounds.
References
Comparative Analysis of Chikv-IN-3 and Other Notable Chikungunya Virus Inhibitors
This guide provides a detailed comparison of Chikv-IN-3 with other known inhibitors of the Chikungunya virus (CHIKV). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of inhibitor potency, mechanisms of action, and the experimental frameworks used for their evaluation.
Overview of this compound
This compound is a potent inhibitor of Chikungunya virus replication. It is understood to act on host cells to disrupt the viral life cycle.[1] Notably, there are at least two compounds referred to in literature with similar nomenclature: one that acts on host cells to interfere with viral replication, and another, "CHIKV nsP2 protease-IN-3," which is an irreversible covalent inhibitor of the viral nonstructural protein 2 (nsP2) protease.[2] This guide will primarily focus on the host-acting this compound, while also providing comparative data for nsP2 protease inhibitors.
The host-acting this compound has demonstrated significant antiviral activity against low-passage CHIKV strains, with EC50 values of 1.55 µM for CHIKV-122508 and 0.14 µM for CHIKV-6708.[1] A key advantage of this compound is its low cytotoxicity, with a CC50 value greater than 100 µM, indicating a high selectivity index.[1] At a concentration of 80 µM, this compound can achieve an approximately 3.9-log reduction in viral titre, which corresponds to about 99.99% inhibition.[1]
Quantitative Comparison of Inhibitor Potency
The efficacy of antiviral compounds is typically assessed by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), alongside their half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window. The following tables summarize the available data for this compound and other representative CHIKV inhibitors, categorized by their putative mechanism of action. It is important to note that these values can vary significantly depending on the cell line, virus strain, and assay method used.[3]
Table 1: Host-Targeting and Replication Inhibitors
| Compound | Target/Mechanism | EC50 / IC50 (µM) | CC50 (µM) | Cell Line | Virus Strain | Reference |
| This compound | Host-acting, replication interference | 1.55 | >100 | HeLa CCL2 | CHIKV-122508 | [1] |
| 0.14 | >100 | HeLa CCL2 | CHIKV-6708 | [1] | ||
| Harringtonine | Viral Protein Suppression | ~0.05 | >10 | BHK21 | CHIKV-0708 | [4] |
| 3-methyltoxoflavin | Protein Disulfide Isomerase | 0.19 | ~3.23 | Huh-7 | S27 | [5] |
| Ribavirin | IMPDH inhibitor, RdRp inhibitor | 2.05 | >10 (BHK21) | BHK21 | CHIKV-0708 | [4][6] |
| 6-Azauridine | Orotidine monophosphate decarboxylase | - | - | - | - | [7] |
| Sofosbuvir | RdRp inhibitor | - | - | Huh-7 | - | [8] |
| Favipiravir (T-705) | RdRp inhibitor | - | - | Vero | - | [9] |
Table 2: Viral Entry Inhibitors
| Compound | Target/Mechanism | EC50 / IC50 (µM) | CC50 (µM) | Cell Line | Virus Strain | Reference |
| Chloroquine | Endosomal pH increase | 3.89 | 11.6 | - | - | [10] |
| Suramin | E1/E2 glycoprotein binding | 8.8 - 62.1 | >70 (in humans) | BHK-21, U2OS, MRC-5 | Various | [3][8] |
| Arbidol | Membrane fusion | - | - | - | - | [9] |
| EGCG | Blocks attachment | - | - | HEK 293T | CHIKV pseudo-particles | [8] |
Table 3: Viral Protease (nsP2) Inhibitors
| Compound | Target/Mechanism | IC50 (µM) | CC50 (µM) | Assay Type | Reference |
| CHIKV nsP2 protease-IN-3 | Covalent nsP2 inhibitor | 0.5 | - | Enzymatic | [2] |
| Isoxazole 3 | Covalent nsP2 inhibitor | - | - | Enzymatic | [11] |
| Pantinin-1 | Competitive nsP2 inhibitor | 6.4 | >20 | Enzymatic | [12] |
| Pep-I | Peptidomimetic nsP2 inhibitor | 34,000 | - | Enzymatic | [13] |
| Pep-II | Peptidomimetic nsP2 inhibitor | 42,000 | - | Enzymatic | [13] |
Mechanisms of Action and Signaling Pathways
CHIKV inhibitors can be broadly classified based on the stage of the viral life cycle they disrupt. The main targets include viral entry, genome replication and translation, and viral egress.
Viral Entry Inhibitors: These compounds prevent the virus from entering host cells.
-
Suramin: Binds to the E1/E2 glycoproteins on the viral surface, inhibiting both attachment and fusion.[8]
-
Chloroquine: An antimalarial drug that increases the pH of endosomes. This change in acidity prevents the pH-dependent fusion of the viral envelope with the endosomal membrane, thus trapping the virus.[10]
-
Arbidol: Thought to interfere with membrane fusion.[9]
-
EGCG (Epigallocatechin gallate): A component of green tea that has been shown to block the attachment of CHIKV pseudo-particles to target cells.[8]
Replication and Translation Inhibitors: This is the largest class of inhibitors, targeting the viral non-structural proteins (nsPs) responsible for replicating the viral genome.
-
nsP2 Protease Inhibitors: The nsP2 protease is crucial for cleaving the viral polyprotein into functional nsPs.[10] Inhibitors like CHIKV nsP2 protease-IN-3 and Pantinin-1 directly target the enzymatic activity of nsP2.[2][12]
-
nsP4 RNA-dependent RNA polymerase (RdRp) Inhibitors: These are typically nucleoside analogs that either terminate the growing RNA chain or cause lethal mutations. Favipiravir and Ribavirin are well-known examples.[9][14]
-
Host-Targeting Inhibitors: this compound falls into this category, acting on host cell factors that are essential for viral replication.[1] This approach can have a higher barrier to the development of viral resistance.
Experimental Protocols
The evaluation of CHIKV inhibitors relies on a set of standardized in vitro assays. Below are the general methodologies for key experiments.
Cell Viability / Cytotoxicity Assay
-
Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).
-
Protocol:
-
Seed cells (e.g., BHK21, Vero) in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a period that matches the antiviral assay (typically 24-72 hours).
-
Assess cell viability using a metabolic assay such as MTT, MTS (e.g., alamarBlue), or a dye exclusion method.[4]
-
Calculate the CC50 value from the dose-response curve.
-
Plaque Reduction Assay
-
Objective: To quantify the titer of infectious virus and determine the inhibitor concentration that reduces the number of plaques by 50% (EC50).
-
Protocol:
-
Seed host cells (e.g., BHK21) in 24-well plates to form a confluent monolayer.
-
Infect the cells with a known amount of CHIKV in the presence of varying concentrations of the inhibitor.
-
After a viral adsorption period (e.g., 1.5 hours), remove the inoculum.[4]
-
Overlay the cells with a semi-solid medium (e.g., carboxymethyl cellulose) containing the respective inhibitor concentration to restrict virus spread.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[4]
-
Calculate the EC50 from the reduction in plaque numbers compared to an untreated control.
-
Cytopathic Effect (CPE) Reduction Assay
-
Objective: To measure the ability of a compound to protect cells from virus-induced death or morphological changes.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Infect the cells with a low multiplicity of infection (MOI) of CHIKV and simultaneously add serial dilutions of the test compound.[6]
-
Incubate for 2-3 days.
-
Assess the CPE microscopically or quantify cell viability using an MTT or similar metabolic assay.
-
The EC50 is the concentration that inhibits 50% of the CPE.
-
nsP2 Protease Inhibition Assay (Enzymatic)
-
Objective: To directly measure the inhibition of the nsP2 protease enzyme.
-
Protocol:
-
Purified recombinant CHIKV nsP2 protease is used in a cell-free system.
-
A synthetic peptide substrate, often labeled with a fluorophore and a quencher (FRET-based), is used. Cleavage of the substrate by the protease results in a measurable fluorescent signal.[12]
-
The assay is performed by incubating the enzyme with the inhibitor for a set period before adding the substrate.[15]
-
The reduction in fluorescence, indicating inhibition of protease activity, is measured over time.
-
The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.[12]
-
Conclusion
This compound represents a promising class of host-targeting antiviral agents. Its high potency against multiple CHIKV strains and, most importantly, its very low cytotoxicity (CC50 >100 µM) result in a favorable selectivity index, a critical attribute for any potential therapeutic.[1]
When compared to other inhibitors, this compound's host-centric mechanism offers a potential advantage in overcoming viral resistance, a common issue with direct-acting antivirals that target viral proteins like the nsP2 protease or the RdRp. While direct-acting antivirals like CHIKV nsP2 protease-IN-3 show potent enzymatic inhibition, their cellular efficacy and safety profiles require further characterization.[2] Entry inhibitors such as Chloroquine have shown limited clinical utility, underscoring the need for novel mechanisms of action.[10]
The development of a diverse portfolio of inhibitors targeting different stages of the CHIKV life cycle remains a high priority. The robust in vitro profile of this compound positions it as a strong candidate for further preclinical development and mechanistic studies to fully elucidate its interaction with the host cell machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. The Protein Disulfide Isomerase Inhibitor 3-methyltoxoflavin Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Chikungunya Viruses Based on the Consensus Sequence of Recent E1-226V Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Current Strategies for Inhibition of Chikungunya Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design and Validation of Novel Chikungunya Virus Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chikv-IN-3 and Alternative Chikungunya Virus nsP2 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action and performance of Chikv-IN-3, a notable inhibitor of the Chikungunya virus (CHIKV) nsP2 protease. Through objective comparison with alternative inhibitors, supported by experimental data, this document aims to inform research and development efforts in the pursuit of effective anti-CHIKV therapeutics.
Executive Summary
Chikungunya virus represents a significant global health concern, necessitating the development of potent antiviral agents. The viral nonstructural protein 2 (nsP2) protease is a critical enzyme in the CHIKV replication cycle, making it a prime target for therapeutic intervention. This guide evaluates this compound, an irreversible covalent inhibitor of nsP2 protease, and contrasts its activity with two other prominent inhibitors: RA-0002034, a potent covalent inhibitor, and pantinin-1, a competitive peptide-based inhibitor. The comparative analysis is based on their inhibitory potency, cytotoxicity, and selectivity, providing a clear overview of their potential as antiviral candidates.
Data Presentation: Quantitative Comparison of nsP2 Protease Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. This data is essential for evaluating the efficacy and safety profile of each compound.
| Compound | Type of Inhibition | Target | IC50 | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | Irreversible Covalent | CHIKV nsP2 Cysteine Protease | 0.5 µM[1] | 1.55 µM (CHIKV-122508) 0.14 µM (CHIKV-6708)[1] | >100 µM[1] | >64.5 (for CHIKV-122508) >714 (for CHIKV-6708) |
| RA-0002034 | Covalent | CHIKV nsP2 Cysteine Protease | 58 nM[2][3] | 11 nM[4] | No toxicity observed at 10 µM[5] | >909 |
| pantinin-1 | Competitive | CHIKV nsP2 Cysteine Protease | 6.4 µM | Not Reported | ~40 µM (50% viability in Vero cells)[6] | ~6.25 |
Note: IC50 (half-maximal inhibitory concentration) measures the in vitro potency against the isolated enzyme. EC50 (half-maximal effective concentration) indicates the potency in a cell-based assay. CC50 (half-maximal cytotoxic concentration) reflects the concentration at which the compound is toxic to cells. The Selectivity Index (SI) is a crucial measure of a compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the viral target over host cells.
Mechanism of Action: Targeting the CHIKV nsP2 Protease
The nsP2 protease of Chikungunya virus is a cysteine protease that plays a pivotal role in the viral replication cycle. It is responsible for processing the viral polyprotein precursor into individual non-structural proteins (nsP1-4), which are essential for the formation of the viral replication complex.[2] Inhibition of nsP2 protease activity effectively halts viral replication.
This compound and RA-0002034 are covalent inhibitors that form an irreversible bond with the catalytic cysteine residue in the active site of the nsP2 protease.[1][2] This mode of action leads to a durable and potent inhibition of the enzyme. In contrast, pantinin-1 is a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme and competes with the natural substrate.[6]
Beyond its proteolytic activity, nsP2 also plays a crucial role in the host-virus interaction. It is known to induce a "host shutoff" by inhibiting cellular transcription and translation, thereby crippling the cell's ability to mount an antiviral response.[7][8] Furthermore, nsP2 actively suppresses the host's innate immune response by interfering with the JAK-STAT signaling pathway, preventing the expression of antiviral interferon-stimulated genes.[9]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Overview of the Chikungunya virus replication cycle and the inhibitory action of nsP2 protease inhibitors.
Figure 2: Mechanism of nsP2-mediated inhibition of the host's antiviral JAK-STAT signaling pathway.
Figure 3: A simplified workflow for the in vitro FRET-based assay to determine nsP2 protease inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the inhibitors discussed in this guide.
FRET-Based nsP2 Protease Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CHIKV nsP2 protease using Förster Resonance Energy Transfer (FRET).
Materials:
-
Purified recombinant CHIKV nsP2 protease
-
FRET peptide substrate containing a fluorophore and a quencher flanking the nsP2 cleavage site
-
Test compounds (this compound, RA-0002034, pantinin-1) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified nsP2 protease to each well.
-
Add the diluted test compounds to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Chikungunya Virus Replication Assay (Plaque Reduction Neutralization Test - PRNT)
This assay determines the antiviral activity of a compound in a cellular context by measuring the reduction in the number of viral plaques.
Materials:
-
Vero cells (or another susceptible cell line)
-
Chikungunya virus stock of a known titer
-
Test compounds (this compound, RA-0002034, pantinin-1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., cell culture medium with carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the cell culture plates with Vero cells and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Prepare a virus solution at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Pre-incubate the virus solution with the different concentrations of the test compounds for a specific time (e.g., 1 hour) at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control and a cell-only control.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the respective concentrations of the test compounds to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a formalin solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
To determine the CC50, treat uninfected cells with the same concentrations of the compounds and assess cell viability using an appropriate assay (e.g., MTT assay).
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Conclusion
This comparative guide provides a detailed analysis of this compound in the context of other CHIKV nsP2 protease inhibitors. The quantitative data presented in the tables, along with the detailed experimental protocols and visual representations of the underlying biological mechanisms, offer a valuable resource for researchers and drug developers. While this compound demonstrates potent inhibitory activity with a favorable cytotoxicity profile, the exceptional potency of RA-0002034 highlights the potential of covalent inhibitors as a class of anti-CHIKV agents. The competitive inhibitor pantinin-1, although less potent, provides an alternative mechanism of action that could be further explored. The continued investigation and cross-validation of these and other novel inhibitors are paramount to advancing the development of effective treatments for Chikungunya virus infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RA-0002034 | CHIKV nsP2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chikungunya Virus Replication Rate Determines the Capacity of Crossing Tissue Barriers in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Chikv-IN-3 vs. ribavirin efficacy in treating Chikungunya infection
An Objective Comparison of Chikv-IN-3 and Ribavirin Efficacy in Treating Chikungunya Infection
Executive Summary
This guide provides a comparative analysis of the efficacy of this compound and ribavirin in the treatment of Chikungunya virus (CHIKV) infection, aimed at researchers, scientists, and drug development professionals. Notably, extensive searches for "this compound" in scientific literature and databases yielded no information, suggesting it may be a compound not yet described in publicly available research or a misnomer. Consequently, this guide will focus on a detailed evaluation of ribavirin and compare its efficacy with other documented antiviral candidates against Chikungunya.
Ribavirin, a broad-spectrum antiviral agent, has demonstrated inhibitory effects on CHIKV replication in both preclinical and limited clinical settings.[1][2][3][4] Its primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[1][2][3][4] While some studies show promise, its clinical efficacy remains to be conclusively established through large-scale trials. This guide presents available quantitative data, experimental methodologies, and relevant biological pathways to facilitate an objective assessment of ribavirin and other potential anti-CHIKV therapeutics.
This compound: An Overview
As of the latest available data, there is no scientific literature or clinical trial information available for a compound designated "this compound" in the context of Chikungunya virus treatment. Researchers are encouraged to verify the nomenclature and consult proprietary databases if this is an internally developed compound.
Ribavirin: A Detailed Analysis
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity. It is an FDA-approved drug for treating respiratory syncytial virus and, in combination with other agents, hepatitis C.[2][4] Its potential use against Chikungunya has been explored in various studies.
Mechanism of Action
The antiviral effect of ribavirin against Chikungunya virus is believed to be multifactorial, with the primary mechanism being the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH).[2][3][4] This inhibition depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA synthesis by the viral RNA-dependent RNA polymerase (RdRp).[2][4] Other proposed mechanisms include direct inhibition of the viral RdRp and induction of lethal mutagenesis in the viral genome.[3]
Efficacy Data
The efficacy of ribavirin against Chikungunya has been evaluated in vitro and in a limited number of in vivo and clinical studies.
| Cell Line | Assay Type | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Vero | CPE Reduction | 341.1 µM | 30.7 mM | 90 | [1] |
| Vero | Plaque Reduction | 2.05 µM | >50 µM | >24.4 | [5] |
| HUH-7 | Plaque Assay | 2.575 µg/mL | >1000 µg/mL | >388 | [6][7] |
| A549 | Plaque Assay | >100 µg/mL | >1000 µg/mL | - | [6] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a drug.
Experimental Protocols
-
Cell Seeding: Vero cells are seeded in 96-well plates at a density of 2 x 10⁴ cells per well and incubated overnight.
-
Drug Preparation: A serial dilution of ribavirin is prepared in cell culture medium.
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with Chikungunya virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the virus inoculum is removed, and the drug dilutions are added to the respective wells.
-
Incubation: Plates are incubated for 3-4 days at 37°C in a 5% CO₂ incubator.
-
CPE Observation: The cytopathic effect is observed daily under a microscope.
-
Cell Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake) to determine the EC₅₀ and CC₅₀ values.
Comparison with Other Antiviral Candidates
Several other compounds have been evaluated for their anti-Chikungunya activity. The table below summarizes the in vitro efficacy of some notable candidates compared to ribavirin.
| Compound | Target/Mechanism | Cell Line | EC₅₀ | CC₅₀ | SI | Reference |
| Ribavirin | IMPDH Inhibition | HUH-7 | 2.575 µg/mL | >1000 µg/mL | >388 | [6][7] |
| Favipiravir (T-705) | RdRp Inhibition | Vero | 29.4 µM | >1 mM | >34 | [2] |
| Chloroquine | Endosomal Acidification | Vero | 3.1 µM | 113.8 µM | 36.7 | [10] |
| Harringtonine | Viral Protein Synthesis | BHK-21 | 0.24 µM | >10 µM | >41.7 | [5][11] |
| Arbidol | Viral Entry | Vero | 12.5 µg/mL | >100 µg/mL | >8 | [8] |
Conclusion
While "this compound" does not appear to be a recognized antiviral agent against Chikungunya in the current scientific literature, ribavirin has demonstrated modest to moderate efficacy in preclinical studies. Its mechanism of action, primarily through the depletion of GTP pools, is well-understood. However, its clinical utility is still uncertain due to the limited number of human studies and the potential for side effects at higher doses.[9]
Other compounds, such as favipiravir and harringtonine, have shown promising in vitro activity and may represent alternative therapeutic avenues. Further research, including well-designed clinical trials, is necessary to establish the definitive efficacy and safety of any antiviral treatment for Chikungunya virus infection. Researchers in the field should prioritize the evaluation of compounds with high selectivity indices and favorable pharmacokinetic profiles.
References
- 1. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 2. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antivirals Against Chikungunya Virus: Is the Solution in Nature? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of chikungunya virus replication by harringtonine, a novel antiviral that suppresses viral protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Chikungunya Virus nsP2 Protease Inhibitor Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the independent verification of target engagement for inhibitors of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease. The nsP2 protease is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. Here, we compare the well-characterized covalent inhibitor RA-0002034 with the general cysteine protease inhibitor E-64 , providing supporting experimental data and detailed protocols to aid researchers in their evaluation of potential CHIKV therapeutics.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity of RA-0002034 and E-64 against the Chikungunya virus nsP2 protease.
| Inhibitor | Target | Assay Type | IC50 | Key Findings |
| RA-0002034 | CHIKV nsP2 Protease | FRET-based Biochemical Assay | 58 ± 17 nM | Potent and specific covalent inhibitor of CHIKV nsP2 protease.[1][2][3][4][5] |
| E-64 | CHIKV nsP2 Protease | Biochemical Assay | > 10 µM | Exhibits little to no significant inhibition of CHIKV nsP2 protease at concentrations up to 10 µM.[6] |
Signaling Pathway and Inhibition Mechanism
The Chikungunya virus nsP2 protease plays a crucial role in the viral replication cycle by cleaving the viral polyprotein into functional non-structural proteins. Inhibition of this protease disrupts the replication machinery, thereby halting viral propagation.
Experimental Protocols for Target Engagement Verification
Accurate determination of a compound's interaction with its intended target is critical in drug development. Below are detailed protocols for a biochemical assay to determine inhibitory potency and a cell-based assay to confirm target engagement in a physiological context.
FRET-Based Biochemical Assay for nsP2 Protease Inhibition
This in vitro assay is used to quantify the enzymatic activity of the nsP2 protease and determine the IC50 values of potential inhibitors. The assay relies on the cleavage of a FRET (Förster Resonance Energy Transfer) peptide substrate by the protease.
Materials:
-
Purified recombinant CHIKV nsP2 protease.
-
FRET peptide substrate containing a fluorophore and a quencher (e.g., {DABCYL}-RAGA↓GIIET-{Glu(EDANS)}-NH2).[7]
-
Test compounds (e.g., RA-0002034) and control inhibitor (e.g., E-64).
-
96-well black plates.[7]
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of CHIKV nsP2 protease (e.g., 1 µM) to each well.[7]
-
Add the serially diluted test compounds to the wells and incubate for 30 minutes at 25°C.[7]
-
Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., 25 µM) to each well.[7]
-
Immediately begin monitoring the increase in fluorescence using a plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS).[7]
-
Record fluorescence intensity over time.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing the target protein (e.g., CHIKV-infected cells or cells overexpressing nsP2).
-
Test compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cells (e.g., PCR machine or water bath).
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into separate tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).[8]
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in each sample using Western blotting or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature for both compound-treated and vehicle-treated cells. A shift in the melting curve indicates target engagement.
Conclusion
The independent verification of target engagement is a cornerstone of robust drug discovery. The potent and specific inhibition of CHIKV nsP2 protease by RA-0002034, as determined by biochemical assays, provides a strong rationale for its further development. In contrast, the lack of significant activity of the broad-spectrum inhibitor E-64 against this specific viral protease highlights the necessity of target-specific screening. The experimental protocols detailed in this guide offer reliable methods for researchers to independently assess the efficacy and cellular target engagement of novel inhibitors for Chikungunya virus and other viral pathogens.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the nsp2 Cysteine Protease of Chikungunya Virus Using FDA Approved Library and Selected Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Head-to-head comparison of Chikv-IN-3 with other nsP3 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Chikungunya virus (CHIKV), a mosquito-borne alphavirus, continues to pose a significant global health threat, causing debilitating arthralgia. The viral non-structural protein 3 (nsP3) is essential for viral replication and has emerged as a promising target for antiviral drug development. This guide provides a head-to-head comparison of a novel class of pyrimidone-based nsP3 inhibitors with other compounds reported to interfere with nsP3 function.
While a specific compound designated "Chikv-IN-3" is not yet characterized in publicly available literature, this comparison focuses on the well-documented pyrimidone-based inhibitor, 2-oxo-1H-quinazoline-4-carboxylic acid , and contrasts its activity with other compounds that have shown anti-CHIKV effects linked to nsP3.
Comparative Analysis of Anti-CHIKV Compounds Linked to nsP3
The following table summarizes the quantitative data for the selected compounds. It is important to note that these compounds have different mechanisms of action and target specificities.
| Compound Class | Specific Compound | Target(s) | Potency | Cytotoxicity | Selectivity Index (SI) |
| Pyrimidone-Based | 2-oxo-1H-quinazoline-4-carboxylic acid | CHIKV nsP3 Macrodomain | IC₅₀: 23 µM[1] | CC₅₀: > 40 µM[1] | > 1.74 |
| Benzoannulene Amide | Compound 1a | CHIKV Replication (resistance in nsP3), Human Dihydroorotate Dehydrogenase | EC₉₀: 1.45 µM[2] | CC₅₀: 169 µM[2] | > 116 |
| Compound 8q (analog of 1a) | CHIKV Replication (resistance in nsP3), Human Dihydroorotate Dehydrogenase | EC₉₀: 270 nM[2] | Not Reported | Not Reported | |
| Flavonoid | Baicalin | Primarily CHIKV Envelope; also interacts with nsP3 (in silico) | EC₅₀: ~7 µM (virucidal)[3] | MNTC (Vero): >600 µM[3] | > 85 |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₉₀ (90% effective concentration) measure potency, while CC₅₀ (half-maximal cytotoxic concentration) measures toxicity to cells. The Selectivity Index (SI = CC₅₀/IC₅₀ or CC₅₀/EC₅₀) is a measure of the therapeutic window. A higher SI is desirable. MNTC stands for Maximum Non-Toxic Concentration.
Signaling Pathways and Experimental Workflows
To visualize the context of nsP3 inhibition and the general process of antiviral screening, the following diagrams are provided.
Detailed Experimental Protocols
Anti-CHIKV Cellular Assay (for Pyrimidone-Based Inhibitors)
This protocol is based on the methodology used to evaluate 2-oxo-1H-quinazoline-4-carboxylic acid.[1]
-
Cell Line and Culture:
-
Normal human foreskin fibroblasts (NHDF) are used as the host cells.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and other standard supplements.
-
-
Virus:
-
A recombinant Chikungunya virus expressing a NanoLuciferase (nLuc) reporter gene (CHIKV-nLuc) is used to facilitate high-throughput screening. The luciferase expression is directly proportional to the extent of viral replication.
-
-
Assay Procedure:
-
NHDF cells are seeded in 384-well plates at a density of approximately 150,000 cells/mL.
-
The test compounds are serially diluted and added to the cells.
-
The cells are then infected with the CHIKV-nLuc reporter virus.
-
The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
After incubation, a luciferase substrate is added to the wells, and the luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is normalized to control wells (infected cells without compound and uninfected cells).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve using a non-linear regression model.
-
Cytotoxicity Assay
This assay is run in parallel to determine the toxicity of the compounds to the host cells.
-
Procedure:
-
NHDF cells are seeded in 384-well plates as in the antiviral assay.
-
The cells are treated with the same serial dilutions of the test compounds but are not infected with the virus.
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is measured using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
-
Data Analysis:
-
The viability of treated cells is compared to untreated control cells.
-
The half-maximal cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
-
Conclusion
The development of direct inhibitors of the CHIKV nsP3 macrodomain, such as those from the pyrimidone class, represents a significant advancement in the search for targeted anti-CHIKV therapeutics. 2-oxo-1H-quinazoline-4-carboxylic acid is a first-in-class compound that specifically targets the nsP3 macrodomain, demonstrating moderate potency and low cytotoxicity.[1]
In contrast, compounds like the benzoannulene amides and Baicalin, while showing potent anti-CHIKV activity and having links to nsP3, exhibit more complex mechanisms of action, including targeting host factors or having multiple viral targets.[2][3] This highlights a key difference in strategy: targeting a specific, essential viral enzyme versus a broader-spectrum antiviral approach.
For drug development professionals, the pyrimidone scaffold provides a promising starting point for optimization to achieve higher potency and improved pharmacokinetic properties, with the aim of developing a highly specific and effective treatment for Chikungunya fever. Future research should focus on expanding the library of nsP3-specific inhibitors to enable more direct and comprehensive comparative studies.
References
- 1. The Chikungunya Virus nsP3 Macro Domain Inhibits Activation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the potential of baicalin as an antiviral agent for Chikungunya virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo Potential of Chikv-IN-3: A Comparative Guide to Chikungunya Virus Inhibitors
For researchers, scientists, and drug development professionals, the quest for an effective antiviral against the debilitating Chikungunya virus (CHIKV) is a pressing global health priority. While numerous compounds have shown promise in laboratory settings, the true test of their therapeutic potential lies in their efficacy within a living organism. This guide provides a comparative analysis of the in vivo efficacy of various Chikungunya virus inhibitors, with a focus on what is currently known about the host-targeting inhibitor, Chikv-IN-3, and how it stacks up against other antiviral strategies.
Currently, there is no publicly available in vivo efficacy data for the novel Chikungunya virus inhibitor, this compound. This compound has been identified as a potent inhibitor of CHIKV replication in cell-based assays, acting on host cells to interfere with the viral life cycle. Its in vitro profile, with a half-maximal effective concentration (EC50) in the low micromolar range and low cytotoxicity, marks it as a promising candidate for further development. However, without animal model studies, its therapeutic potential remains unconfirmed.
This guide will, therefore, provide a comprehensive overview of the in vivo efficacy of other notable anti-CHIKV compounds to establish a benchmark for the future evaluation of this compound. The data presented here is sourced from various preclinical studies and is intended to offer a comparative landscape of the current state of anti-CHIKV drug development.
Comparative Efficacy of Chikungunya Virus Inhibitors in Animal Models
The following tables summarize the in vivo efficacy of several classes of anti-CHIKV compounds that have been evaluated in various animal models. These models are crucial for assessing a drug's ability to reduce viral load, alleviate symptoms such as joint swelling, and improve survival rates.
| Compound Class | Compound | Animal Model | Key Efficacy Findings |
| Direct-Acting Antivirals | Favipiravir (T-705) | AG129 Mice (immunodeficient) | Protected against severe neurological disease and reduced mortality by over 50% when administered orally. |
| C57BL/6J Mice (immunocompetent) | Oral treatment during the acute phase completely inhibited systemic viral spread and prevented viral RNA detection in non-inoculated feet. | ||
| Ribavirin | ICR Mice | Combination therapy with doxycycline significantly reduced viral load and inflammation. | |
| Host-Targeting Antivirals | Suramin | C57BL/6 Mice | Substantially decreased viral loads and significantly ameliorated acute foot lesions. |
| HSP90 Inhibitors (HS-10, SNX-2112) | SVA129 Mice | Dramatically reduced viral titers and inflammation in a model of severe infection and musculopathy. | |
| Repurposed Drugs | Chloroquine | Non-Human Primates (Macaques) | Prophylactic treatment exacerbated CHIKV replication and delayed immune responses. Curative treatment in humans showed no significant clinical benefit. |
| Biotherapeutics | Monoclonal Antibodies (mAbs) | C57BL/6 Mice | Plant-derived anti-CHIKV mAbs significantly reduced viral titers in the blood. |
| Ifnar-/- Mice (immunocompromised) | Anti-E1 or E2 mAbs protected against lethal challenge when given as post-exposure therapy. Combination therapy with two neutralizing mAbs improved survival. |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental designs employed in the in vivo studies of some of the key comparator drugs. Understanding these protocols is essential for interpreting the efficacy data and for designing future studies for compounds like this compound.
Favipiravir (T-705) in a Non-Lethal Mouse Model
-
Animal Model: Immunocompetent C57BL/6J mice.
-
Virus Inoculation: Mice were infected with Chikungunya virus in the left hind footpad.
-
Drug Administration: Favipiravir was administered orally at a dose of 300 mg/kg/day.
-
Treatment Regimen: Treatment was initiated either during the acute phase (day 0 to day 3 post-infection) or the chronic phase (day 49 to day 55 post-infection).
-
Efficacy Assessment: Viral RNA levels in the joints and systemic viral spread were measured.
Suramin in a Mouse Model of Chikungunya Pathogenesis
-
Animal Model: C57BL/6 mice.
-
Virus Inoculation: Mice were infected with two different CHIKV strains (0810bTw and 0706aTw).
-
Drug Administration: Suramin was administered, and its effects were evaluated based on histopathology, viral burden, and a disease score.
-
Efficacy Assessment: The study measured the reduction in viral loads, amelioration of acute foot lesions, and restoration of cartilage integrity.
Monoclonal Antibodies (mAbs) in an Immunocompetent Mouse Model
-
Animal Model: Five-week-old wild-type C57BL/6 mice.
-
Virus Inoculation: Mice were inoculated in the right footpad with 1 × 10^5 Plaque Forming Units (PFU) of Chikungunya virus.
-
Drug Administration: 50 μg of plant-produced anti-CHIKV monoclonal antibodies (WTpCHKVmab or ΔXFpCHKVmab) or a placebo (PBS) was administered intraperitoneally.
-
Treatment Regimen: Treatment was given 12 hours post-infection.
-
Efficacy Assessment: Viral titers in the blood were measured at 2 days post-infection.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate a potential signaling pathway targeted by host-acting antivirals and a typical workflow for in vivo antiviral efficacy studies.
Caption: Potential mechanism of a host-targeting inhibitor like this compound.
Caption: Standard workflow for an in vivo antiviral efficacy study.
Conclusion
The landscape of Chikungunya virus antiviral research is active, with several compounds demonstrating varying degrees of efficacy in preclinical animal models. While direct-acting antivirals like favipiravir and biotherapeutics such as monoclonal antibodies have shown significant promise in reducing viral replication and disease severity, the potential of host-targeting inhibitors is an equally exciting avenue of investigation.
The lack of in vivo data for this compound underscores the need for further research to translate its in vitro potency into a viable therapeutic strategy. The experimental protocols and efficacy data presented for the comparator compounds in this guide provide a valuable framework for designing and evaluating future in vivo studies of this compound and other novel anti-CHIKV candidates. As the global threat of Chikungunya virus persists, the continued investigation and comparative analysis of these diverse antiviral approaches will be paramount in the development of an effective treatment.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Chikv-IN-3
For researchers, scientists, and drug development professionals engaged in work with Chikv-IN-3, a chemical inhibitor of the Chikungunya virus (CHIKV), a comprehensive understanding of safety protocols and logistical planning is paramount. This document provides essential, immediate guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound based on the associated hazards. It is critical to don all specified PPE before commencing any work with the compound.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols of this compound.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols.[1] |
Note: For work involving infectious Chikungunya virus, a Risk Group 3 pathogen, research should be conducted in a Biosafety Level 3 (BSL-3) facility.[2][3] Additional PPE, such as a face shield for splash risks and a PAPR or N-95 respirator for aerosol risks, is necessary.[4]
II. Operational Plan: Handling and Storage
Safe handling and storage of this compound are crucial to maintain its integrity and prevent accidental exposure.
A. Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the formation of dust and aerosols.[1]
-
No Consumption: Do not eat, drink, or smoke in the designated handling area.[1]
B. Storage Protocol:
-
Container: Keep the container tightly sealed when not in use.[1]
-
Location: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Temperature: For optimal stability, store the powdered form of this compound at -20°C. If in a solvent, store at -80°C.[1]
III. Emergency and Disposal Plan
A clear plan for emergencies and proper disposal is essential for laboratory safety and environmental protection.
A. First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance.[1] |
B. Spill Response: In the event of a this compound spill, the primary objective is to contain the material and decontaminate the area while protecting personnel.
Caption: Workflow for responding to a this compound spill.
C. Disposal Plan: this compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to dispose of the compound and any contaminated materials as hazardous waste.
-
Waste Collection: Collect all this compound waste, including empty containers and contaminated disposables, in a designated and clearly labeled hazardous waste container.
-
Environmental Precaution: Prevent the release of this compound into the environment. Do not dispose of it down the drain or in regular trash.[1]
-
Approved Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]
IV. Logical Relationship of Safety Measures
The following diagram illustrates the logical flow of safety considerations when working with this compound, from initial preparation to final disposal.
Caption: Logical flow of safety procedures for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
